GSK 366
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWASLAPMFGBZQP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of GSK366: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK366 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2][3] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, GSK366 effectively reduces the production of these downstream neurotoxic metabolites and shunts the pathway towards the production of the neuroprotective kynurenic acid. This mechanism of action has positioned KMO inhibitors like GSK366 as promising therapeutic candidates for a range of disorders, including neurodegenerative diseases and acute pancreatitis.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK366 and related KMO inhibitors.
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary route of tryptophan metabolism in mammals. It plays a crucial role in generating cellular energy and producing several neuroactive metabolites. Under normal physiological conditions, the pathway is tightly regulated. However, in various pathological states, dysregulation of the kynurenine pathway can lead to an imbalance in neuroprotective and neurotoxic metabolites, contributing to disease progression.
KMO is a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane.[4] Its central role at a key branch point of the kynurenine pathway makes it an attractive therapeutic target. Inhibition of KMO is hypothesized to rebalance the pathway, decreasing the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and increasing the levels of the neuroprotective NMDA receptor antagonist kynurenic acid.
Discovery and Medicinal Chemistry
The development of potent and selective KMO inhibitors has been a significant focus of medicinal chemistry efforts. GSK366 belongs to the benzisoxazole class of KMO inhibitors.[5][6] The discovery of these compounds was guided by structure-based drug design, leveraging the crystal structure of KMO to optimize inhibitor binding and potency.
Lead Optimization of Benzisoxazole Inhibitors
The benzisoxazole scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[6] The optimization of this series for KMO inhibition focused on several key aspects:
-
Potency: Introduction of specific substituents on the benzisoxazole ring and modifications of the side chain were explored to enhance binding affinity to the KMO active site.
-
Selectivity: Modifications were made to ensure high selectivity for KMO over other enzymes, minimizing off-target effects.
-
Pharmacokinetic Properties: The physicochemical properties of the compounds were fine-tuned to improve solubility, metabolic stability, and cell permeability, crucial for in vivo efficacy.
While the specific structure-activity relationships (SAR) leading directly to GSK366 are not extensively detailed in the public domain, the development of similar compounds like GSK180 highlights the strategy of modifying the kynurenine substrate to create potent and specific inhibitors.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data available for GSK366 and related KMO inhibitors.
| Compound | Target | IC₅₀ (nM) | Assay Conditions | Reference |
| GSK366 | Human KMO | 2.3 | Biochemical Assay | [1][2][3] |
| GSK366 | P. fluorescens KMO | 0.7 | Biochemical Assay | [1][2][3] |
| GSK180 | Human KMO | ~6 | Biochemical Assay | [8] |
| UPF-648 | KMO | 20 | Not Specified | [2] |
| Compound | Kinetic Parameter | Value | Method | Reference |
| GSK366 | True Kᵢ | ~12 pM (estimated) | Kinetic Analysis | [1] |
| GSK366 | Dissociation Half-life | ~12 hours | Kinetic Analysis | [1] |
| Compound | Species | Dose | Cmax | T½ (half-life) | Clearance | Volume of Distribution | Reference |
| GSK3335065 | Human | Ascending IV bolus | N/A | 31.3 - 34.5 hr | 0.462 - 0.805 L/hr | 20.6 - 44.6 L | [5] |
Mechanism of Action: A "Type II Tilting Inhibitor"
GSK366 is classified as a "Type II tilting inhibitor" of KMO. This novel mechanism of inhibition distinguishes it from classical competitive inhibitors.
Signaling Pathway of KMO Inhibition
Figure 1: Simplified Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
The Tilting Mechanism
Structural biology studies have revealed that GSK366 binds to the active site of KMO and induces a significant conformational change, causing the FAD cofactor to "tilt". This tilting motion creates a novel binding pocket that is exploited by the inhibitor, leading to several advantageous properties:
-
High Potency: The induced fit and additional interactions in the tilted conformation contribute to the picomolar affinity of GSK366.
-
Slow Dissociation: The conformational change traps the inhibitor in the active site, resulting in a very slow off-rate and a long residence time, as evidenced by its dissociation half-life of approximately 12 hours.[1]
-
Avoidance of Peroxide Production: Unlike some substrate-mimicking KMO inhibitors that can lead to the uncoupling of the catalytic cycle and the production of reactive oxygen species like hydrogen peroxide, "Type II tilting inhibitors" like GSK366 do not stimulate peroxide formation.[8]
Figure 2: Logical flow of the 'tilting' inhibition mechanism of GSK366.
Experimental Protocols
Detailed experimental protocols for the characterization of GSK366 are not publicly available. However, based on standard methodologies for KMO inhibitor screening and kinetic analysis, the following protocols provide a representative framework.
KMO Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the IC₅₀ of a KMO inhibitor.
Figure 3: General workflow for a KMO enzymatic inhibition assay.
Materials:
-
Recombinant human KMO enzyme
-
L-kynurenine
-
NADPH
-
Assay Buffer (e.g., phosphate buffer with appropriate pH and additives)
-
Test compound (GSK366) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the KMO enzyme solution to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
SPR is a powerful technique to determine the association (kₐ) and dissociation (kₑ) rates of an inhibitor, from which the dissociation constant (Kₑ) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Recombinant KMO enzyme
-
Test compound (GSK366)
-
Running buffer
Procedure:
-
Immobilize the KMO enzyme onto the surface of the sensor chip.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and monitor the binding response (association phase).
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the sensor surface between different compound concentrations if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kₑ, and Kₑ values.
Preclinical Development
While specific preclinical data for GSK366 is not extensively published, the development of related KMO inhibitors provides insights into the expected preclinical profile.
Pharmacokinetics
A related KMO inhibitor, GSK3335065, was advanced to a first-in-human study. In healthy male volunteers, GSK3335065 displayed a terminal half-life of 31.3 to 34.5 hours, a clearance between 0.462 and 0.805 L/hr, and an apparent volume of distribution between 20.6 and 44.6 L following a single intravenous bolus injection.[5] Unfortunately, this study was terminated early due to a serious adverse event (ventricular tachycardia) in a single subject.[5]
In Vivo Efficacy
The therapeutic potential of KMO inhibition has been demonstrated in animal models of various diseases. For instance, the KMO inhibitor GSK180 provided therapeutic protection against multiple organ failure in a rat model of acute pancreatitis.[7] Given that GSK366 is being investigated for similar indications, it is plausible that it would exhibit comparable efficacy in relevant animal models.
Clinical Development of Related Compounds
It is important to note that the development of GSK366 itself has not progressed to publicly disclosed clinical trials. However, a closely related compound, KNS366, which is also a benzisoxazole derivative KMO inhibitor, has been advanced by Kynos Therapeutics. KNS366 has completed a Phase I clinical trial where it was found to be safe and well-tolerated, demonstrating dose-dependent inhibition of KMO.[6][9] This suggests that the benzisoxazole scaffold holds promise for the development of clinically viable KMO inhibitors. Dr. Falk Pharma has since acquired Kynos Therapeutics to continue the development of KNS366, initially for acute pancreatitis.[6][9]
Conclusion
GSK366 is a highly potent and selective "Type II tilting inhibitor" of KMO with a promising mechanism of action and preclinical characteristics. Its ability to induce a conformational change in the enzyme leads to a long residence time and avoids the production of harmful byproducts. While the clinical development of GSK366 itself has not been publicly detailed, the progression of the closely related compound KNS366 into clinical trials underscores the therapeutic potential of this class of KMO inhibitors. Further research and development in this area may lead to novel treatments for a range of inflammatory and neurodegenerative diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Role of GSK366 in the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals. This complex cascade of enzymatic reactions produces a number of neuroactive and immunomodulatory metabolites. Dysregulation of the KP has been implicated in a wide range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. A key regulatory enzyme in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK). Inhibition of KMO represents a promising therapeutic strategy to rebalance the KP, decreasing the production of potentially neurotoxic downstream metabolites such as 3-HK and quinolinic acid, while shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).
GSK366 has emerged as a potent and highly selective inhibitor of KMO. This technical guide provides an in-depth overview of the role of GSK366 in the kynurenine pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological and experimental workflows.
Data Presentation
The inhibitory potency of GSK366 against KMO has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for GSK366 and other notable KMO inhibitors for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| GSK366 | human KMO | Enzymatic | 2.3 | [1][2][3] |
| GSK366 | P. fluorescens KMO | Enzymatic | 0.7 | [2][3] |
| UPF-648 | KMO | Enzymatic | 20 | [4] |
| Ro 61-8048 | KMO | Enzymatic | 4.91 ± 0.31 µM | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes involved, the following diagrams have been generated using the Graphviz DOT language.
Kynurenine Pathway and the Action of GSK366
This diagram illustrates the major branches of the kynurenine pathway, highlighting the central role of KMO and the inhibitory action of GSK366.
Experimental Workflow: In Vitro KMO Inhibition Assay
This diagram outlines the key steps in a typical in vitro enzymatic assay to determine the inhibitory activity of compounds like GSK366 against KMO.
Experimental Protocols
In Vitro KMO Inhibition Assay (Enzymatic)
This protocol is adapted from commercially available KMO inhibitor screening assay kits and is designed to measure the inhibition of recombinant human KMO by monitoring the consumption of NADPH.
Materials:
-
Recombinant Human KMO Enzyme
-
GSK366 (or other test inhibitors)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
KMO Assay Buffer (e.g., 100 mM Tris, 10 mM KCl, 1 mM EDTA, pH 7.5-8.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GSK366 in DMSO.
-
Create a serial dilution of GSK366 in KMO assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of L-Kynurenine and NADPH in KMO assay buffer.
-
Dilute the KMO enzyme to the working concentration in ice-cold KMO assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of KMO assay buffer (for blank) or diluted KMO enzyme.
-
10 µL of diluted GSK366 or vehicle control (e.g., DMSO in assay buffer).
-
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 40 µL of a substrate mix containing L-Kynurenine and NADPH to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes. The rate of NADPH consumption is proportional to KMO activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of GSK366.
-
Plot the percentage of KMO inhibition versus the logarithm of the GSK366 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based KMO Activity Assay
This protocol describes a method to measure KMO activity in intact cells, such as Chinese Hamster Ovary (CHO) cells stably expressing human KMO, or in primary cells like Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
CHO cells stably expressing human KMO or human PBMCs
-
Cell culture medium (e.g., DMEM/F-12 for CHO cells, RPMI for PBMCs)
-
L-Kynurenine
-
GSK366
-
Phorbol 12-myristate 13-acetate (PMA) for PBMC stimulation (optional)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed CHO-hKMO cells in a 24-well plate and allow them to adhere overnight. For PBMCs, isolate from whole blood and culture in suspension.
-
Treat the cells with various concentrations of GSK366 for 1-2 hours.
-
Add L-Kynurenine to the culture medium to a final concentration of 100 µM. For PBMCs, PMA can be added to stimulate endogenous KMO expression and activity.
-
-
Sample Collection:
-
After a 24-hour incubation, collect the cell culture supernatant.
-
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of supernatant, add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.
-
Separate the kynurenine pathway metabolites using a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Detect and quantify 3-hydroxykynurenine, kynurenine, and kynurenic acid using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the concentrations of the metabolites in each sample using a standard curve.
-
Determine the effect of GSK366 on the production of 3-HK and the accumulation of kynurenine and KYNA.
-
Conclusion
GSK366 is a powerful research tool for investigating the role of the kynurenine pathway in health and disease. Its high potency and selectivity for KMO allow for precise modulation of this critical enzymatic step. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize GSK366 in their studies. Further in vivo characterization of the pharmacokinetics and pharmacodynamics of GSK366 will be crucial in translating its therapeutic potential from preclinical models to clinical applications. The continued exploration of KMO inhibition with tools like GSK366 holds significant promise for the development of novel treatments for a variety of debilitating disorders.
References
The KMO Inhibitor GSK366: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. A key metabolic pathway implicated in the interplay between the immune system and the central nervous system is the kynurenine pathway (KP), which governs the metabolism of tryptophan. Dysregulation of this pathway can lead to an overproduction of neurotoxic metabolites, contributing to neuronal damage and exacerbating inflammatory processes. At a crucial juncture of the kynurenine pathway lies the enzyme Kynurenine-3-monooxygenase (KMO). Inhibition of KMO represents a promising therapeutic strategy to rebalance the KP, shifting its metabolic flow away from neurotoxic compounds and towards the production of neuroprotective metabolites.
GSK366 has emerged as a highly potent and specific inhibitor of KMO. This technical guide provides an in-depth overview of GSK366, its mechanism of action, and its potential applications in neuroinflammation research. The information presented herein is intended to equip researchers with the foundational knowledge required to design and execute studies investigating the therapeutic potential of KMO inhibition in neuroinflammatory contexts.
GSK366: A Potent Kynurenine-3-Monooxygenase Inhibitor
GSK366 is a small molecule inhibitor of Kynurenine-3-monooxygenase (KMO), an enzyme that catalyzes the conversion of kynurenine (KYN) to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[1][2] By inhibiting KMO, GSK366 effectively blocks the production of 3-HK and downstream neurotoxic metabolites such as quinolinic acid (QUIN).[3] This inhibition redirects the kynurenine pathway towards the alternative branch, leading to an increased production of the neuroprotective metabolite kynurenic acid (KYNA).[3]
Quantitative Data: In Vitro Potency of GSK366
| Compound | Target | IC50 (nM) | Reference |
| GSK366 | Human KMO | 2.3 | [1][2] |
| GSK366 | P. fluorescens-KMO (Pf-KMO) | 0.7 | [1] |
The Kynurenine Pathway in Neuroinflammation
Under inflammatory conditions, the initial and rate-limiting enzyme of the KP, indoleamine 2,3-dioxygenase (IDO), is upregulated, leading to an increased conversion of tryptophan to kynurenine.[4][5] In the brain, KMO is predominantly expressed in microglia, the resident immune cells of the CNS.[6] Activated microglia upregulate KMO, leading to a surge in the production of 3-HK and QUIN. These metabolites contribute to neurotoxicity through several mechanisms, including the generation of reactive oxygen species and excitotoxicity.[7][8]
By inhibiting KMO, GSK366 is hypothesized to mitigate neuroinflammation through a dual mechanism:
-
Reduction of Neurotoxic Metabolites: Decreasing the levels of 3-HK and QUIN, thereby protecting neurons from their damaging effects.
-
Enhancement of Neuroprotective Metabolites: Increasing the levels of KYNA, which has been shown to have neuroprotective properties.
Signaling Pathway: GSK366 and the Kynurenine Pathway
Experimental Protocols for Neuroinflammation Studies
While specific studies detailing the use of GSK366 in neuroinflammation models are not yet widely available in the public domain, this section provides detailed, generalized protocols for in vitro and in vivo experiments that can be adapted for testing GSK366.
In Vitro Microglia Activation Assay
This protocol describes how to induce an inflammatory response in microglial cells and can be used to assess the anti-inflammatory effects of GSK366.
1. Cell Culture:
- Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Treatment:
- Pre-treat cells with various concentrations of GSK366 (e.g., 1 nM to 1 µM) for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) from E. coli (100 ng/mL) to induce an inflammatory response. Include a vehicle control group (DMSO) and an LPS-only group.
3. Incubation:
- Incubate the cells for 24 hours.
4. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Cytokine Levels (TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using commercially available ELISA kits.
5. Cell Viability Assay:
- Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Experimental Workflow: In Vitro Microglia Activation Assay
In Vivo Neuroinflammation Model (LPS-induced)
This protocol outlines a general procedure for inducing systemic inflammation in mice, which leads to neuroinflammation, and can be used to evaluate the in vivo efficacy of GSK366.
1. Animals:
- Use adult male C57BL/6 mice (8-10 weeks old).
- House animals under standard laboratory conditions with ad libitum access to food and water.
2. GSK366 Administration:
- Formulate GSK366 for oral gavage or intraperitoneal (i.p.) injection. A potential vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Administer GSK366 at a predetermined dose (e.g., 1-10 mg/kg) one hour prior to LPS injection. Include a vehicle control group.
3. Induction of Neuroinflammation:
- Inject LPS (0.5-1 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation. Include a saline-injected control group.
4. Tissue Collection:
- At a specific time point post-LPS injection (e.g., 4, 24, or 48 hours), euthanize the mice.
- Perfuse the animals with ice-cold saline.
- Dissect the brain and collect specific regions of interest (e.g., hippocampus, cortex, striatum).
5. Analysis:
- Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
- Kynurenine Pathway Metabolite Analysis: Use LC-MS/MS to quantify the levels of kynurenine, 3-HK, and KYNA in brain tissue and plasma to confirm the pharmacological effect of GSK366.
- Immunohistochemistry: Perform immunostaining on brain sections for markers of microglial activation (e.g., Iba1, CD68) to assess the effect of GSK366 on microglial morphology and activation state.
Experimental Workflow: In Vivo LPS-induced Neuroinflammation Model
Data Presentation: Expected Outcomes
While specific data for GSK366 in neuroinflammation models is pending publication, based on its mechanism of action and data from other KMO inhibitors, the following outcomes are anticipated.
Table 1: Anticipated Effects of GSK366 on Inflammatory Markers in LPS-Stimulated Microglia
| Marker | LPS Treatment | LPS + GSK366 Treatment |
| Nitric Oxide (NO) | ↑↑↑ | ↓↓ |
| TNF-α | ↑↑↑ | ↓↓ |
| IL-6 | ↑↑↑ | ↓↓ |
| IL-1β | ↑↑↑ | ↓↓ |
Arrow direction indicates an increase (↑) or decrease (↓) in the marker level. The number of arrows indicates the expected magnitude of the change.
Table 2: Anticipated Effects of GSK366 on Kynurenine Pathway Metabolites in an In Vivo Neuroinflammation Model
| Metabolite | Brain | Plasma |
| Kynurenine | ↑ | ↑ |
| 3-Hydroxykynurenine (3-HK) | ↓↓↓ | ↓↓↓ |
| Kynurenic Acid (KYNA) | ↑↑ | ↑↑ |
Arrow direction indicates an increase (↑) or decrease (↓) in the metabolite level. The number of arrows indicates the expected magnitude of the change.
Conclusion
GSK366 is a potent inhibitor of KMO with significant potential for the treatment of neuroinflammatory disorders. By modulating the kynurenine pathway, GSK366 is expected to reduce the production of neurotoxic metabolites and enhance the synthesis of neuroprotective compounds. The experimental protocols and expected outcomes presented in this guide provide a framework for researchers to investigate the therapeutic efficacy of GSK366 in various models of neuroinflammation. Further research is warranted to fully elucidate the in vitro and in vivo effects of GSK366 and to pave the way for its potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fractalkine isoforms differentially regulate microglia-mediated inflammation and enhance visual function in the diabetic retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-dependent alterations of the kynurenine pathway in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYSFUNCTIONAL KYNURENINE PATHWAY METABOLISM IN THE R6/2 MOUSE MODEL OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
No Public Preclinical Data Available for GSK3326566
Following a comprehensive search of publicly available scientific literature, clinical trial registries, and corporate pipelines, no preclinical data, mechanism of action, or developmental program information could be identified for a compound designated as GSK3326566.
This absence of information prevents the creation of the requested in-depth technical guide and associated visualizations. The designation "GSK3326566" may correspond to an internal compound code that was discontinued in early-stage discovery and never publicly disclosed, a typographical error, or a confidential program not yet in the public domain.
Extensive searches were conducted to locate any publications, conference presentations, or patent applications associated with GSK3326566. These searches, encompassing a wide range of scientific databases and GlaxoSmithKline's (GSK) public disclosures of their research and development pipeline, yielded no relevant results.
Without access to primary data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or to accurately depict any signaling pathways or experimental workflows in which this compound may be involved.
Researchers, scientists, and drug development professionals seeking information on GSK's portfolio are advised to consult the company's official publications and pipeline updates for information on their publicly disclosed assets. Should "GSK3326566" be an alternative designation for a known compound, further clarification of the target or therapeutic area would be necessary to potentially identify the correct information.
GSK366 for Acute Pancreatitis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK366, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), for its application in acute pancreatitis research. This document consolidates key data on its mechanism of action, preclinical findings, and detailed experimental protocols to support further investigation into its therapeutic potential.
Core Concepts: Mechanism of Action and Therapeutic Rationale
GSK366 is a small molecule inhibitor targeting kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. In acute pancreatitis, inflammation drives the upregulation of this pathway, leading to the production of the neurotoxic and pro-inflammatory metabolite 3-hydroxykynurenine (3-HK). By inhibiting KMO, GSK366 aims to reduce the levels of 3-HK and shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA). This modulation of the kynurenine pathway is hypothesized to mitigate the systemic inflammation and multi-organ damage characteristic of severe acute pancreatitis.
GSK366 is classified as a "type II" KMO inhibitor. This class of inhibitors uniquely traps the catalytic flavin cofactor in a tilted, non-productive orientation. This mechanism confers high potency, a long residence time on the target, and crucially, avoids the generation of hydrogen peroxide, a detrimental byproduct associated with some earlier classes of KMO inhibitors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK366 and related KMO inhibitors.
Table 1: In Vitro Potency of GSK366
| Target | IC50 (nM) |
| Human KMO | 2.3 |
| P. fluorescens KMO (Pf-KMO) | 0.7 |
Data sourced from multiple commercial suppliers and research articles.[2][3]
Table 2: Preclinical Pharmacokinetics of a Related KMO Inhibitor (GSK3335065)
| Parameter | Value | Species |
| Cellular IC50 (3-HK generation) | 3 nM | - |
| Volume of Distribution (Vd) | 20.6 - 44.6 L | Human |
| Clearance (CL) | 0.462 - 0.805 L/hr | Human |
| Terminal Half-life (t1/2) | 31.3 - 34.5 hr | Human |
Note: Development of GSK3335065 was discontinued. This data is provided for context regarding KMO inhibitors from the same developmental series.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a general experimental workflow are provided below.
Kynurenine Pathway Modulation by GSK366
Caption: GSK366 inhibits KMO, shunting tryptophan metabolism away from 3-HK production.
General Preclinical Experimental Workflow for GSK366 in Acute Pancreatitis
Caption: Workflow for evaluating GSK366 in rodent models of acute pancreatitis.
Experimental Protocols
Animal Models of Acute Pancreatitis
a) Caerulein-Induced Pancreatitis (Mild, Edematous)
This model is highly reproducible and mimics the early stages of human acute pancreatitis.
-
Species: Male Wistar rats or C57BL/6 mice.
-
Induction: Supramaximal stimulation of pancreatic acinar cells is achieved through repeated intraperitoneal (i.p.) injections of caerulein (a cholecystokinin analogue). A common protocol involves hourly i.p. injections of 50 µg/kg caerulein for a total of 10-12 doses.[3][5]
-
Timing: Pancreatic injury typically peaks within 12-24 hours of the first injection.
-
Key Pathological Features: Interstitial edema, infiltration of inflammatory cells, and acinar cell vacuolization. Necrosis is typically minimal.[6]
b) Sodium Taurocholate-Induced Pancreatitis (Severe, Necrotizing)
This model replicates the more severe, necrotizing form of human acute pancreatitis.
-
Species: Male Wistar rats.
-
Induction: Retrograde infusion of sodium taurocholate (a bile salt) into the biliopancreatic duct. A typical procedure involves cannulation of the duct and infusion of a 3-5% solution of sodium taurocholate.[4]
-
Key Pathological Features: Extensive acinar cell necrosis, hemorrhage, and a robust systemic inflammatory response.
Administration of GSK366
-
Formulation: For preclinical intravenous (i.v.) administration, a vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) can be considered for poorly soluble compounds.[7] Oral formulations may involve solutions in PEG400 and Labrasol.[8]
-
Dosing: The precise therapeutic dose of GSK366 for acute pancreatitis in animal models has not been definitively established in the public literature. Dose-response studies are recommended to determine the optimal therapeutic window. A related KMO inhibitor, GSK180, was administered via a continuous intravenous infusion to achieve stable plasma levels.[2]
Outcome Measures
a) Biochemical Markers of Pancreatic Injury
-
Serum Amylase and Lipase: Blood samples are collected at various time points post-induction. Serum levels of amylase and lipase are measured using commercially available enzymatic assay kits.[9][10]
b) Histopathological Evaluation
-
Tissue Processing: Pancreatic tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Scoring: A semi-quantitative scoring system is used to assess the degree of edema, inflammatory cell infiltration, and acinar cell necrosis.[3][11] This is typically performed by a blinded pathologist.
c) Analysis of Kynurenine Pathway Metabolites
-
Sample Preparation: Plasma or tissue homogenates are subjected to protein precipitation, typically with trichloroacetic acid or methanol.
-
Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites, including kynurenine, 3-HK, and KYNA.[2][6]
d) Assessment of Inflammation
-
Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.[5][12]
-
Myeloperoxidase (MPO) Assay: MPO activity in pancreatic tissue homogenates can be measured as an indicator of neutrophil infiltration.[13]
Conclusion
GSK366 represents a promising therapeutic candidate for acute pancreatitis due to its potent and specific inhibition of KMO and its favorable mechanistic profile. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the efficacy of GSK366 in preclinical models of acute pancreatitis. Rigorous dose-response studies and comprehensive evaluation of its impact on pancreatic injury, systemic inflammation, and multi-organ dysfunction will be critical in advancing this compound towards clinical development.
References
- 1. doaj.org [doaj.org]
- 2. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental model of acute pancreatitis in Wistar rat: glucocorticoid treatment profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-3β activates NF-κB to aggravate caerulein-induced early acute pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histopathologic correlates of serum amylase activity in acute experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Changes in gene expression of tumor necrosis factor alpha and interleukin 6 in a canine model of caerulein-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
The Potent KMO Inhibitor GSK366: A Technical Guide to its Effects on Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK366 is a highly potent and specific inhibitor of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. By blocking the conversion of kynurenine to 3-hydroxykynurenine, GSK366 offers a promising therapeutic strategy for a range of disorders linked to dysregulation of the kynurenine pathway, including neurodegenerative diseases and inflammatory conditions. This technical guide provides an in-depth overview of the effects of GSK366 on tryptophan metabolism, presenting quantitative data on metabolite shifts, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying biochemical pathways and experimental workflows.
Introduction: The Kynurenine Pathway and the Role of KMO
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, which plays a crucial role in immune regulation, neurotransmission, and cellular energy production. A key enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine (3-HK). The activity of KMO is a critical branching point in the pathway, leading to the production of either the neurotoxic metabolite quinolinic acid or the neuroprotective kynurenic acid.
Elevated levels of 3-HK and quinolinic acid are implicated in the pathogenesis of several neurodegenerative and inflammatory diseases. Consequently, the inhibition of KMO has emerged as a promising therapeutic approach to rebalance the kynurenine pathway, reducing the production of neurotoxic metabolites and increasing the levels of neuroprotective compounds.
GSK366: A Potent Inhibitor of Kynurenine-3-Monooxygenase
GSK366 is a small molecule inhibitor of KMO with high potency. In vitro studies have demonstrated its ability to inhibit human KMO with an IC50 of 2.3 nM[1]. This potent inhibition effectively blocks the conversion of kynurenine to 3-hydroxykynurenine, thereby redirecting the kynurenine pathway towards the production of kynurenic acid.
Quantitative Effects of KMO Inhibition on Tryptophan Metabolites
While specific quantitative data for GSK366's effects on metabolite levels in vivo are not yet widely published, studies on KMO-deficient mice provide a strong model for the expected pharmacodynamic effects of a potent KMO inhibitor. The following tables summarize the dramatic shifts in key kynurenine pathway metabolites observed in the plasma of these mice, which are anticipated to be mirrored in response to GSK366 treatment.
Table 1: Effects of KMO Deficiency on Kynurenine Pathway Metabolites in Mouse Plasma (Chow Diet) [2]
| Metabolite | Wild-Type (ng/mL) | KMO-deficient (ng/mL) | Fold Change |
| Kynurenine | 1,200 | 54,000 | +45 |
| Kynurenic Acid | 20 | 520 | +26 |
| Quinolinic Acid | 3,000 | 30 | -100 (99% decrease) |
Table 2: Effects of KMO Deficiency on Kynurenine Pathway Metabolites in Mouse Plasma (High-Fat Diet) [2]
| Metabolite | Wild-Type (ng/mL) | KMO-deficient (ng/mL) | Fold Change |
| Kynurenine | 1,500 | 45,000 | +30 |
| Kynurenic Acid | 30 | 600 | +20 |
| Quinolinic Acid | 4,000 | 40 | -100 (99% decrease) |
These data clearly illustrate the profound impact of KMO inhibition on the kynurenine pathway, leading to a significant accumulation of the KMO substrate, kynurenine, and a substantial shunting of the pathway towards the production of the neuroprotective metabolite, kynurenic acid. Concurrently, the production of the neurotoxic metabolite, quinolinic acid, is almost completely abolished.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action of GSK366 and the experimental approaches to study its effects, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are representative methodologies for studying the effects of GSK366 on tryptophan metabolism.
In Vivo Mouse Study Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for at least one week before the experiment.
-
GSK366 Formulation and Administration:
-
GSK366 is dissolved in a vehicle suitable for in vivo administration, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve the desired concentration.
-
Mice are administered GSK366 via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg). A vehicle control group receives an equivalent volume of the vehicle.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 2, 6, 24 hours), mice are anesthetized, and blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Brain tissue can also be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
In Vitro Cell-Based Assay Protocol
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human KMO (hKMO) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
GSK366 Treatment:
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing varying concentrations of GSK366 (e.g., 0.1 nM to 1 µM) or vehicle (DMSO).
-
The cells are incubated for a specified period (e.g., 24 hours).
-
-
Sample Collection: The cell culture supernatant is collected and stored at -80°C for metabolite analysis.
LC-MS/MS Analysis of Kynurenine Pathway Metabolites
-
Sample Preparation:
-
Plasma or cell culture supernatant samples are thawed on ice.
-
For protein precipitation, 100 µL of the sample is mixed with 400 µL of ice-cold methanol containing internal standards (e.g., deuterated analogs of the metabolites).
-
The mixture is vortexed and then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
A gradient elution is performed using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Metabolites are detected and quantified using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
Conclusion
GSK366 is a powerful tool for investigating the role of the kynurenine pathway in health and disease. Its high potency and specificity for KMO allow for a significant and targeted modulation of tryptophan metabolism, leading to a decrease in neurotoxic metabolites and an increase in neuroprotective kynurenic acid. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further explore the therapeutic potential of GSK366 and other KMO inhibitors in a variety of preclinical and clinical settings. The profound effects on metabolite levels, as demonstrated in KMO-deficient models, underscore the potential of this therapeutic strategy.
References
Methodological & Application
Application Notes and Protocols for GSK366 in Cell Culture
Introduction
GSK366 is a potent and specific inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway.[1][2][3][4] KMO catalyzes the conversion of L-kynurenine (L-Kyn) to 3-hydroxykynurenine (3-HK).[2][5] The accumulation of 3-HK is associated with the generation of free radicals and neuronal cell death, implicating the kynurenine pathway in several neurodegenerative diseases.[5] Inhibition of KMO by GSK366 offers a powerful tool for researchers to investigate the roles of this pathway in various cellular processes, including inflammation, immune response, and neurotoxicity, making it a valuable compound for drug development and life science research.
These application notes provide detailed protocols for the use of GSK366 in cell culture, including reconstitution, storage, and methodologies for key experimental assays.
Mechanism of Action: Inhibition of the Kynurenine Pathway
GSK366 specifically targets and inhibits the KMO enzyme. This action blocks the metabolic conversion of L-kynurenine, leading to a decrease in the production of the downstream neurotoxic metabolite 3-hydroxykynurenine (3-HK) and subsequent metabolites like quinolinic acid.
Caption: GSK366 inhibits the KMO enzyme in the kynurenine pathway.
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative data for GSK366. Researchers should note that the half-maximal inhibitory concentration (IC50) for cell viability can vary significantly between different cell lines and experimental conditions.[6]
| Parameter | Value | Reference(s) |
| Target | Kynurenine-3-monooxygenase (KMO) | [1][2][3][4] |
| IC50 (human KMO) | 2.3 nM | [1][2][3][4][5] |
| IC50 (Pf-KMO) * | 0.7 nM | [1][2][3][4] |
| Molecular Weight | 361.78 g/mol | [4] |
| Formula | C17H16ClN3O4 | [4] |
| Solubility | 250 mg/mL (691.03 mM) in DMSO | [1][3] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | [4] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months | [1][3][4] |
*P. fluorescens-KMO
Application Notes
Reconstitution and Storage of GSK366
Proper handling and storage of GSK366 are crucial to maintain its activity.
-
Reconstitution : GSK366 is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in high-purity dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution from 1 mg of GSK366 (MW: 361.78), add 276.4 µL of DMSO. Use sonication if necessary to ensure the compound is fully dissolved.[3]
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage : Store the stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods.[1][3][4] When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium.
Determining Optimal Working Concentration
The potent enzymatic IC50 of GSK366 (2.3 nM for human KMO) is a starting point, but the optimal concentration for cell-based assays depends on factors like cell type, cell density, and incubation time.[3][6] It is imperative to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental goals. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Experimental Protocols
The following are detailed protocols for common experiments involving GSK366.
Protocol 1: Cell Treatment with GSK366
This protocol outlines the general procedure for treating adherent cells with GSK366.
Caption: Workflow for treating cultured cells with GSK366.
Methodology:
-
Cell Plating : Seed cells into an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions : Thaw a stock solution of GSK366. Perform serial dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest GSK366 concentration.
-
Cell Treatment : Carefully aspirate the culture medium from the cells. Gently add the prepared media containing different concentrations of GSK366 or the vehicle control.
-
Incubation : Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.[7]
-
Downstream Analysis : Following incubation, proceed with the planned analysis, such as a cell viability assay, western blotting, or RT-qPCR.
Protocol 2: Cell Viability Assay
This protocol uses a colorimetric method (e.g., MTT or XTT assay) to assess the effect of GSK366 on cell proliferation and cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. GSK 366 | Hydroxylase | TargetMol [targetmol.com]
- 4. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK366 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GSK366, a potent Kynurenine-3-Monooxygenase (KMO) inhibitor, in various mouse models. This document includes detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
GSK366 is a powerful and specific inhibitor of Kynurenine-3-Monooxygenase (KMO), an enzyme that plays a critical role in the kynurenine pathway of tryptophan metabolism. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, GSK366 can modulate the levels of neuroactive metabolites, making it a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders, cancer, and acute pancreatitis.
Mechanism of Action
GSK366 acts as a potent inhibitor of KMO with IC50 values of 2.3 nM for human KMO and 0.7 nM for P. fluorescens-KMO. Its mechanism involves binding to the active site of the KMO enzyme, thereby preventing the hydroxylation of L-kynurenine. This inhibition leads to a shift in the kynurenine pathway, resulting in a decrease in the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and an increase in the production of the neuroprotective metabolite, kynurenic acid.
Signaling Pathway
The primary signaling pathway affected by GSK366 is the kynurenine pathway, a major route for tryptophan catabolism.
Quantitative Data from Preclinical Mouse Models
While specific in vivo data for GSK366 in mouse models is limited in the public domain, studies on similar KMO inhibitors provide valuable insights into expected dosages and outcomes. The following tables summarize quantitative data from studies using the KMO inhibitor GSK180 in a rat model of acute pancreatitis, which can serve as a reference for designing studies with GSK366.
Table 1: Administration and Pharmacokinetics of GSK180 in a Rat Model
| Parameter | Value | Species | Administration Route | Reference |
| Dose | 27 mg/kg | Rat | Intravenous (bolus) | |
| Volume of Distribution (Vdss) | 0.14 L/kg | Rat | Intravenous | |
| Half-life (t1/2) | 3 hours | Rat | Intravenous | |
| Plasma Clearance (Clp) | 0.45 ml/min/kg | Rat | Intravenous |
Table 2: Efficacy of KMO Inhibition in a Mouse Model of Acute Pancreatitis
| Mouse Model | Treatment | Outcome Measure | Result | Reference |
| Kmo null mice | - | Kidney Cell Apoptosis (TUNEL-positive cells/10^6 pixels) | 6 ± 2 (vs. 18 ± 5 in wild-type) | |
| Wild-type mice with AP | GSK180 (30 mg/kg single bolus) | Plasma Kynurenine Levels | Increased | |
| Wild-type mice with AP | GSK180 (30 mg/kg single bolus) | Plasma Tryptophan Levels | Decreased |
Experimental Protocols
Protocol 1: Formulation and Administration of GSK366 for In Vivo Studies
This protocol describes the preparation of GSK366 for intraperitoneal (IP) or oral gavage administration in mice.
Materials:
-
GSK366 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (for oral administration)
-
Syringes and needles (for IP injection)
Formulation for Intraperitoneal (IP) Injection:
-
Prepare a stock solution of GSK366 in DMSO (e.g., 20.8 mg/mL).
-
To prepare the working solution, sequentially add the following solvents to a sterile microcentrifuge tube:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Formulation for Oral Gavage:
-
Prepare a stock solution of GSK366 in DMSO (e.g., 20.8 mg/mL).
-
To prepare the working solution, add 10% DMSO (from stock solution) to 90% corn oil in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until it is clear.
-
This formulation is suitable for oral administration but should be used with caution for continuous dosing periods exceeding half a month.
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared GSK366 solution into the lower quadrant of the mouse's abdomen using an appropriate gauge needle.
-
Oral Gavage: Administer the prepared GSK366 solution directly into the stomach of the mouse using a gavage needle.
Application Notes and Protocols for Measuring GSK360A Levels
Introduction
These application notes provide detailed protocols for the quantitative analysis of GSK360A, a potent and orally active prolyl 4-hydroxylase (PHD) inhibitor. It is presumed that the request for "GSK 366" contains a typographical error and pertains to the widely researched compound GSK360A. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and metabolism studies of this compound. The primary analytical method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying small molecules in complex biological matrices.
Signaling Pathway of GSK360A
GSK360A acts as a competitive inhibitor of prolyl 4-hydroxylase (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, GSK360A stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of various proteins involved in erythropoiesis, angiogenesis, and cell survival, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[1][2][3][4]
Caption: GSK360A inhibits PHD, leading to HIF-1α stabilization and target gene transcription.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section provides a detailed protocol for the quantification of GSK360A in biological matrices, specifically rat plasma, brain, and kidney homogenates, using LC-MS/MS.[1]
Experimental Workflow
The overall workflow for the analysis of GSK360A from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. The prolyl 4-hydroxylase inhibitor GSK360A decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prolyl 4-hydroxylase inhibitor GSK360A decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK366 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK366 is a potent and highly selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, GSK366 effectively reduces the production of downstream neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid.[3] This mechanism of action makes GSK366 a promising therapeutic candidate for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers.[2]
These application notes provide a comprehensive guide for the experimental design of studies involving GSK366, including detailed protocols for key assays and data presentation guidelines.
Data Presentation
Effective experimental design necessitates the accurate and clear presentation of quantitative data. The following tables summarize the key in vitro efficacy data for GSK366.
| Target | Species | Assay Type | IC50 | Reference |
| Kynurenine-3-monooxygenase (KMO) | Human | Enzymatic Assay | 2.3 nM | [1] |
| Kynurenine-3-monooxygenase (KMO) | P. fluorescens | Enzymatic Assay | 0.7 nM | [1] |
| Kynurenine-3-monooxygenase (KMO) | Human | Kinetic Analysis (Ki) | ~12 pM | [2] |
| Pharmacodynamic Marker | Species | Study Type | Effect | Reference |
| 3-hydroxykynurenine (3-HK) | Human | Phase I Clinical Trial | Substantial reduction | [4][5] |
Note: Detailed quantitative data on the fold-change of kynurenine pathway metabolites following GSK366 treatment are not yet available in peer-reviewed publications. The provided information is based on a press release of a Phase I clinical trial for KNS366, a KMO inhibitor with the same target as GSK366.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating the effects of GSK366.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of GSK366 on cell proliferation and viability. Optimization for specific cell lines is recommended.
Materials:
-
GSK366 (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
GSK366 Treatment: Prepare serial dilutions of GSK366 in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the GSK366 dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Western Blot for KMO Protein Expression
This protocol describes the detection of KMO protein levels in cell lysates after GSK366 treatment.
Materials:
-
Cell lysates from control and GSK366-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-KMO antibody (e.g., Thermo Fisher PA5-35353[1] or Proteintech 10698-1-AP[6])
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-KMO antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
qPCR for KMO Gene Expression
This protocol outlines the measurement of KMO mRNA levels in response to GSK366 treatment.
Materials:
-
RNA extracted from control and GSK366-treated cells
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for KMO and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe 1 µg of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
qPCR Program: Run the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of KMO mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Conclusion
GSK366 is a powerful research tool for investigating the role of the kynurenine pathway in health and disease. The protocols and data presented here provide a solid foundation for designing and executing robust experiments to further elucidate the therapeutic potential of KMO inhibition. Careful optimization of these protocols for specific experimental systems is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Increased levels of 3-hydroxykynurenine parallel disease severity in human acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive trial results for inflammation drug | Institute for Regeneration and Repair | Institute for Regeneration and Repair [regeneration-repair.ed.ac.uk]
- 5. epidarex.com [epidarex.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK366, a Potent KMO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of GSK366, a potent inhibitor of Kynurenine-3-Monooxygenase (KMO). The following protocols and data are intended to guide researchers in the effective use of GSK366 for both in vitro and in vivo studies.
Introduction
GSK366 is a highly potent and specific inhibitor of Kynurenine-3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[1] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. Inhibition of KMO by GSK366 leads to a decrease in the production of downstream neurotoxic metabolites, such as quinolinic acid, and a potential increase in the neuroprotective metabolite, kynurenic acid. This makes GSK366 a valuable tool for studying the roles of the kynurenine pathway in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.
Physicochemical Properties and Solubility
GSK366 is a light yellow to yellow solid. Its solubility in common laboratory solvents is crucial for the design of robust experiments.
Table 1: Solubility of GSK366
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL (691.03 mM) | Ultrasonic treatment may be required to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can affect solubility.[1] |
| Ethanol | Poorly soluble | Specific quantitative data is not readily available. Based on its chemical structure and the need for co-solvents in aqueous formulations, low solubility is expected. |
| Water | Poorly soluble | Specific quantitative data is not readily available. GSK366 requires co-solvents for preparation of aqueous solutions for in vivo administration. |
Preparation of GSK366 Solutions
Proper preparation of GSK366 solutions is critical for experimental success. Below are protocols for preparing stock solutions and working solutions for in vitro and in vivo applications.
Stock Solution Preparation (for in vitro and in vivo use)
Materials:
-
GSK366 powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of GSK366 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or higher). A 10 mM stock solution is commonly used.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Table 2: Storage and Stability of GSK366 Stock Solutions
| Storage Temperature | Stability |
| -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] |
Working Solution Preparation for in vitro Experiments (e.g., Cell-Based Assays)
Materials:
-
GSK366 stock solution in DMSO
-
Appropriate cell culture medium
Protocol:
-
Thaw a single-use aliquot of the GSK366 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare working solutions fresh for each experiment. The stability of GSK366 in aqueous cell culture media over extended periods has not been fully characterized, and degradation may occur.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level non-toxic to the cells (typically ≤ 0.5%).
Working Solution Preparation for in vivo Experiments
For in vivo administration, GSK366 is typically formulated in a vehicle that enhances its solubility and bioavailability. It is crucial to prepare these formulations fresh on the day of use.
Table 3: Recommended Formulations for in vivo Administration of GSK366
| Formulation | Composition | Achievable Solubility | Notes |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.75 mM)[1] | Prepare by adding each solvent sequentially and mixing well after each addition. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.75 mM)[1] | SBE-β-CD can improve the solubility and stability of hydrophobic compounds. |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.75 mM)[1] | Suitable for oral or subcutaneous administration. Ensure a homogenous suspension. |
Experimental Protocols
In vitro Experiment: Inhibition of KMO Activity in a Cell-Based Assay
This protocol describes a general method to assess the inhibitory effect of GSK366 on KMO activity in cultured cells by measuring the levels of kynurenine pathway metabolites.
Materials:
-
Cells expressing KMO (e.g., certain cancer cell lines, immune cells, or engineered cell lines)
-
Cell culture plates (e.g., 24-well or 96-well)
-
GSK366 working solutions at various concentrations
-
Cell culture medium
-
L-Tryptophan solution (to provide substrate for the pathway)
-
Interferon-gamma (IFN-γ) (optional, to induce IDO1 and increase kynurenine production)
-
Reagents for cell lysis
-
Analytical method for metabolite quantification (e.g., LC-MS/MS or ELISA)
Protocol:
-
Cell Seeding: Seed the cells in culture plates at an appropriate density and allow them to adhere and grow overnight.
-
Induction (Optional): If the basal activity of the kynurenine pathway is low, you can stimulate the cells with IFN-γ for a defined period (e.g., 24-48 hours) to upregulate the expression of IDO1, the first enzyme in the pathway.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of GSK366 or vehicle control (e.g., DMSO). It is advisable to also include a positive control inhibitor if available.
-
Substrate Addition: Add L-Tryptophan to the medium to ensure sufficient substrate for the kynurenine pathway.
-
Incubation: Incubate the cells for a specific period (e.g., 24-72 hours) to allow for metabolite production.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure extracellular metabolites.
-
Cell Lysate: Wash the cells with PBS, then lyse the cells to measure intracellular metabolites.
-
-
Metabolite Quantification: Analyze the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid in the collected samples using a validated analytical method such as LC-MS/MS or specific ELISA kits.
-
Data Analysis: Determine the IC₅₀ value of GSK366 by plotting the percentage of inhibition of 3-hydroxykynurenine production against the log concentration of GSK366.
In vivo Experiment: Evaluation of GSK366 in a Mouse Model
This protocol provides a general workflow for assessing the efficacy of GSK366 in an animal model.
Materials:
-
Appropriate animal model (e.g., a mouse model of a neurodegenerative or inflammatory disease)
-
GSK366 formulation for in vivo use (prepared fresh daily)
-
Vehicle control formulation
-
Dosing equipment (e.g., gavage needles, syringes)
-
Equipment for sample collection (e.g., blood collection tubes, tissue homogenization tools)
-
Analytical method for metabolite quantification in biological samples
Protocol:
-
Animal Acclimatization: Allow the animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Collect baseline samples (e.g., blood, tissue biopsies if applicable) before the start of treatment.
-
Randomization and Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of GSK366).
-
Dosing: Administer GSK366 or vehicle control to the animals according to the chosen route (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily).
-
Monitoring: Monitor the animals regularly for any signs of toxicity or changes in health.
-
Sample Collection: At specified time points during and at the end of the study, collect relevant biological samples such as blood (for plasma or serum), brain, liver, or other tissues of interest.
-
Metabolite Analysis: Process the collected samples and analyze the levels of kynurenine pathway metabolites to assess the pharmacodynamic effect of GSK366.
-
Endpoint Analysis: Evaluate the therapeutic efficacy of GSK366 by measuring relevant disease-specific endpoints (e.g., behavioral tests, histological analysis, biomarker levels).
-
Data Analysis: Statistically analyze the data to determine the significance of the observed effects of GSK366 compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: The Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
Experimental Workflow: In Vitro Cell-Based Assay
Caption: Workflow for an in vitro cell-based assay to evaluate GSK366 activity.
Experimental Workflow: In Vivo Animal Study
Caption: General workflow for conducting an in vivo study with GSK366.
References
Techniques for Assessing GSK366 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The designation "GSK366" can be ambiguous and has been associated with two distinct experimental compounds. To ensure clarity and accuracy in research and development, this document provides detailed application notes and protocols for assessing the efficacy of both entities: GSK366 , a potent Kynurenine-3-Monooxygenase (KMO) inhibitor, and I-BET762 (GSK525762A) , a Bromodomain and Extra-Terminal (BET) inhibitor. Researchers should verify the specific compound relevant to their work.
Part 1: GSK366 - A Kynurenine-3-Monooxygenase (KMO) Inhibitor
Application Notes
Mechanism of Action: GSK366 is a potent and selective inhibitor of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] KMO is an NADPH-dependent flavin monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] The accumulation of 3-HK and downstream metabolites like quinolinic acid is associated with neurotoxicity and inflammation.[3][4] By inhibiting KMO, GSK366 blocks the production of these neurotoxic metabolites and shunts the pathway towards the formation of kynurenic acid, a neuroprotective antagonist of NMDA receptors.[3]
Therapeutic Rationale: Due to its mechanism, GSK366 is being investigated for its therapeutic potential in conditions characterized by dysregulation of the kynurenine pathway. These include neurodegenerative diseases such as Huntington's and Alzheimer's disease, as well as inflammatory conditions like acute pancreatitis.[3][5] Inhibition of KMO has been shown to be protective in animal models of these diseases.[4][5]
Signaling Pathway
Caption: The Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
Data Presentation
Table 1: In Vitro Potency of GSK366
| Target Enzyme | Species | IC50 | Reference |
| KMO | Human | 2.3 nM | [1][2] |
| KMO | P. fluorescens | 0.7 nM | [1][2] |
Experimental Protocols
This protocol is adapted from commercially available KMO inhibitor screening kits and general enzyme inhibition assay procedures.[2][6] It measures KMO activity by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
GSK366 (test inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X KMO Assay Buffer by diluting a concentrated stock.
-
Thaw the KMO enzyme on ice. Dilute the enzyme to a working concentration of 20 µg/mL in 1X KMO Assay Buffer. Keep on ice.[2]
-
Prepare a stock solution of GSK366 in DMSO. Create a serial dilution of the inhibitor at 10-fold the desired final concentrations in 1X KMO Assay Buffer containing a constant percentage of DMSO (e.g., 10%).[2]
-
Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.[2]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 50 µL of 1X KMO Assay Buffer.
-
Positive Control wells: Add 50 µL of the diluted KMO enzyme solution.
-
Test Inhibitor wells: Add 50 µL of the diluted KMO enzyme solution.
-
-
Inhibitor Addition:
-
To the Positive Control and Blank wells, add 10 µL of the diluent solution (buffer with DMSO).
-
To the Test Inhibitor wells, add 10 µL of the corresponding GSK366 serial dilutions.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate Mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 90 minutes, protected from light.[2]
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Blank from all other readings.
-
Calculate the percent inhibition for each GSK366 concentration relative to the Positive Control (uninhibited enzyme).
-
Plot the percent inhibition versus the logarithm of the GSK366 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol provides a general workflow for the analysis of kynurenine pathway metabolites in biological samples (e.g., plasma, cell culture supernatant, or tissue homogenates).[5][7][8]
Materials:
-
Biological sample (plasma, etc.)
-
Internal standards (deuterated versions of the analytes)
-
Methanol (ice-cold)
-
Acetonitrile
-
Formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the sample (e.g., plasma) in a microcentrifuge tube, add an appropriate amount of the internal standard solution.[7]
-
Add 150 µL of ice-cold methanol to precipitate proteins.[4][7]
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.[4][7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[4][8]
-
-
Supernatant Processing:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Create standard curves for each analyte using known concentrations.
-
Quantify the concentration of each metabolite in the samples by comparing their peak areas to those of the internal standards and the standard curves.
-
Models:
-
Acute Pancreatitis: Rodent models of acute pancreatitis can be induced by methods such as caerulein or L-arginine administration, or by surgical induction (e.g., taurocholate infusion).[9][10] Efficacy of GSK366 is assessed by measuring markers of pancreatic injury (serum amylase and lipase), inflammation (myeloperoxidase activity, cytokine levels), and histological damage in the pancreas and distant organs like the lung and kidney.[5][8]
-
Neurodegenerative Disease: Transgenic mouse models that recapitulate aspects of human neurodegenerative diseases (e.g., R6/2 mice for Huntington's disease, hTau/PS1 mice for Alzheimer's disease) are commonly used.[7][11] Efficacy is evaluated through behavioral tests (e.g., cognitive mazes, motor function tests), analysis of brain pathology (e.g., protein aggregates, neuronal loss), and measurement of kynurenine pathway metabolites in the brain and plasma.[3][7]
General Procedure:
-
Acclimate animals to the facility and randomize them into treatment and control groups.
-
Induce the disease model as required.
-
Administer GSK366 or vehicle control at predetermined doses and schedules. The route of administration (e.g., intraperitoneal, oral) should be based on the compound's pharmacokinetic properties.
-
Monitor animal health and perform relevant behavioral assessments throughout the study.
-
At the study endpoint, collect blood and tissues for analysis.
-
Analyze serum/plasma for biochemical markers of disease and kynurenine pathway metabolites (using Protocol 2).
-
Process tissues for histological analysis and quantification of pathological markers.
Part 2: I-BET762 (GSK525762A) - A BET Bromodomain Inhibitor
Application Notes
Mechanism of Action: I-BET762 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][12] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors.[1] This binding recruits transcriptional machinery to specific gene promoters, activating gene expression. I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[12] This leads to the transcriptional repression of key oncogenes, such as MYC, and other genes involved in cell proliferation, survival, and inflammation.[1][3]
Therapeutic Rationale: The overexpression or aberrant activity of BET proteins and their target genes, particularly MYC, is a hallmark of many cancers. By downregulating these critical oncogenic drivers, I-BET762 induces growth arrest and apoptosis in various cancer cell types.[1][3] It has shown promise in preclinical models of hematological malignancies and solid tumors, including prostate, breast, and lung cancer.[1][3] Additionally, BET inhibitors have immunomodulatory effects that can enhance anti-tumor immunity.[3]
Signaling Pathway
Caption: Mechanism of I-BET762 in preventing oncogene transcription.
Data Presentation
Table 2: In Vitro Potency of I-BET762 in Prostate Cancer Cell Lines
| Cell Line | Growth IC50 (gIC50) | Reference |
| LNCaP | ~25 nM | [1] |
| VCaP | ~100 nM | [1] |
| PC3 | ~150 nM | [1] |
| DU145 | > 5 µM | [1] |
| MDA-MB-231 (Breast) | 0.46 µM | [3] |
Table 3: In Vivo Efficacy of I-BET762 in a Prostate Cancer Xenograft Model
| Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| LuCaP 35CR | I-BET762 | 8 mg/kg/day | 27% (not significant) | [1] |
| LuCaP 35CR | I-BET762 | 25 mg/kg/day | 56% (p < 0.05) | [1] |
Experimental Protocols
This protocol is a standard method for assessing cell viability and proliferation based on the metabolic activity of cells.[13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
I-BET762
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of I-BET762 in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions (including a vehicle-only control).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability versus the drug concentration to determine the IC50 value.
-
This protocol describes the detection of changes in c-Myc protein levels following I-BET762 treatment.[3][14]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with I-BET762 for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-c-Myc antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to confirm equal protein loading.
-
Quantify band intensities using densitometry software.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with I-BET762 for the desired duration.
-
Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[16]
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
-
Data Analysis:
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
This protocol outlines a typical study to assess the anti-tumor efficacy of I-BET762 in vivo.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
I-BET762 formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer I-BET762 (e.g., 25 mg/kg) or vehicle control to the mice daily via the appropriate route (e.g., oral gavage).[1]
-
-
Monitoring:
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
Continue treatment for a defined period (e.g., 21-30 days) or until tumors in the control group reach a predetermined maximum size.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for c-Myc).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percent tumor growth inhibition (TGI) at the end of the study.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3β activates NF-κB to aggravate caerulein-induced early acute pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using GSK366 to Modulate Immune Responses
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the use of GSK366 in modulating immune responses. It is critical to distinguish GSK366 from other compounds developed by GSK that also have immunomodulatory properties. GSK366 is a potent and specific inhibitor of Kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan catabolism pathway known as the kynurenine pathway.[1][2] Dysregulation of this pathway is implicated in various inflammatory and neurodegenerative diseases.
For clarity, this document also provides information on I-BET762 (GSK525762A), a well-characterized BET (Bromo and Extra-Terminal domain) inhibitor from GSK.[3][4] BET inhibitors represent a distinct mechanistic class of immunomodulatory agents, and awareness of both compounds is beneficial for researchers in this field.
Part 1: GSK366 - Kynurenine-3-Monooxygenase (KMO) Inhibitor
Mechanism of Action
GSK366 targets Kynurenine-3-monooxygenase (KMO), an NADPH-dependent flavoprotein monooxygenase that catalyzes the hydroxylation of L-kynurenine (L-Kyn) to 3-hydroxykynurenine (3-HK).[1] KMO is a critical branch-point enzyme in the kynurenine pathway. By inhibiting KMO, GSK366 effectively blocks the production of downstream neurotoxic metabolites like 3-HK and quinolinic acid, while potentially increasing the levels of kynurenic acid, a neuroprotectant. The metabolites of the kynurenine pathway are known to modulate immune responses, including T-cell differentiation and proliferation.[5] Therefore, GSK366 offers a targeted approach to manipulate this pathway for therapeutic benefit in immune-mediated and neuroinflammatory disorders.[1][5]
Data Presentation: GSK366 Potency
The following table summarizes the quantitative inhibitory activity of GSK366 against its target, KMO.
| Compound | Target | Assay Type | IC50 Value | Reference |
| GSK366 | Human KMO | Enzyme Inhibition | 2.3 nM | [1][2][6] |
| GSK366 | P. fluorescens KMO (Pf-KMO) | Enzyme Inhibition | 0.7 nM | [1][2] |
| GSK366 | Human KMO | Kinetic Analysis (Ki) | ~12 pM | [1] |
Application Notes
GSK366 is a research tool for investigating the role of the kynurenine pathway in health and disease. Its high potency and specificity make it suitable for both in vitro and in vivo studies.
-
Neuroinflammation and Neurodegeneration: KMO inhibition has shown potential benefits in preclinical models of Huntington's and Alzheimer's diseases.[1]
-
Inflammatory Diseases: The compound is a candidate for evaluation in conditions like acute pancreatitis, where KMO is a potential therapeutic target.[1]
-
Immunology: By altering the balance of kynurenine pathway metabolites, GSK366 can be used to study the impact on immune cell function, particularly T-cell subsets like pro-inflammatory Th17 cells, whose differentiation can be influenced by these metabolites.[5]
Experimental Protocols
Protocol 1: Preparation of GSK366 for In Vivo Administration
GSK366 is a solid compound that requires specific formulations for dissolution and administration in animal models. The following protocols are recommended for preparing a clear working solution.[2]
Vehicle Formulation 1 (PEG/Tween/Saline):
-
Prepare a stock solution of GSK366 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a GSK366 concentration of ≥ 2.08 mg/mL.[2]
Vehicle Formulation 2 (Corn Oil):
-
Prepare a stock solution of GSK366 in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is achieved. This formulation is suitable for intraperitoneal (IP) or oral gavage administration.[2]
Note: For all in vivo experiments, it is recommended to prepare solutions freshly on the day of use.[2]
Protocol 2: In Vitro KMO Enzyme Inhibition Assay
This protocol outlines a general procedure to measure the inhibitory activity of GSK366 on KMO.
-
Reagents: Recombinant human KMO, L-kynurenine (substrate), NADPH (co-substrate), GSK366, and an appropriate assay buffer.
-
Procedure: a. In a 96-well plate, add recombinant KMO enzyme to the assay buffer. b. Add GSK366 at a range of concentrations (e.g., from 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO). c. Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. d. Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH. e. Incubate the plate at 37°C for a defined period (e.g., 60 minutes). f. Terminate the reaction. g. Quantify the amount of 3-HK produced using a suitable method like HPLC or a spectrophotometric assay. h. Plot the percentage of inhibition against the logarithm of GSK366 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: I-BET762 (GSK525762A) - A Pan-BET Inhibitor for Immune Modulation
Researchers investigating GSK compounds for immune modulation should be aware of I-BET762, a potent, orally bioavailable pan-BET inhibitor that targets BRD2, BRD3, and BRD4.[3][7] It has a distinct mechanism from GSK366 and is extensively characterized as an anti-inflammatory and anti-cancer agent.[3]
Mechanism of Action
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones via their bromodomains.[8] This binding recruits transcriptional machinery, including positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby activating their expression.[4] Many of these target genes are critical for inflammation (e.g., pro-inflammatory cytokines) and cancer (e.g., MYC).[3][8] I-BET762 acts as a competitive inhibitor by binding to the acetyl-lysine binding pocket of the bromodomains, displacing BET proteins from chromatin.[4] This leads to the transcriptional repression of BET-dependent genes.[3]
Data Presentation: I-BET762 Activity & Dosing
The following table summarizes key quantitative parameters for using I-BET762.
| Parameter | Target/System | Value / Range | Reference |
| pIC50 | BRD2 / BRD3 / BRD4 | 5.9 / 6.2 / 6.3 | [7] |
| Typical In Vitro Concentration | Cell-based Assays | 300 nM - 1 µM | [3] |
| Typical In Vivo Dose | Murine Models | 30 - 50 mg/kg | [3] |
| Oral Bioavailability | Mice, Dogs, Primates | 44 - 61% | [9] |
Application Notes
I-BET762 is a powerful tool to probe the function of BET proteins in transcriptional regulation.
-
Inflammation: I-BET762 effectively downregulates a suite of pro-inflammatory genes in activated macrophages and has shown efficacy in murine sepsis models.[3]
-
Oncology: The compound has demonstrated anti-tumor activity in preclinical models of hematological malignancies like multiple myeloma and B-cell lymphoma, largely through the suppression of oncogenes such as MYC.[3][4]
-
Autoimmune Disease: Given its mechanism of suppressing inflammatory gene expression, I-BET762 is a relevant compound for investigation in models of autoimmune diseases.
Experimental Protocols
Protocol 3: In Vitro Macrophage Inflammation Assay
This protocol describes how to test the anti-inflammatory effect of I-BET762 on macrophages.
-
Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages or a cell line like THP-1) in a suitable multi-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with I-BET762 at desired concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the cells for a suitable period. For gene expression analysis (qPCR), 4-6 hours is often sufficient. For protein secretion analysis (ELISA), 18-24 hours may be required.
-
Analysis:
-
ELISA: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits.
-
qPCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (Il6, Tnf, etc.), using a housekeeping gene for normalization.
-
Expected Outcome: I-BET762 treatment is expected to cause a dose-dependent reduction in the expression and secretion of LPS-induced pro-inflammatory cytokines.
-
Protocol 4: In Vivo Murine Model of Endotoxemia (Sepsis)
This protocol provides a framework for evaluating the in vivo efficacy of I-BET762 in a model of acute inflammation.[3]
-
Animals: Use a suitable mouse strain (e.g., C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
-
Treatment: Administer I-BET762 (e.g., 30 mg/kg) or vehicle control via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Sepsis: After a set pre-treatment time (e.g., 1-2 hours), induce endotoxemia by injecting a lethal or sub-lethal dose of LPS intraperitoneally.
-
Monitoring and Endpoints:
-
Survival: Monitor the animals for survival over a period of 48-96 hours.
-
Cytokine Analysis: At an early time point post-LPS injection (e.g., 2-4 hours), a separate cohort of animals can be euthanized to collect blood. Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or multiplex assay.
-
Expected Outcome: Treatment with I-BET762 is expected to improve survival and reduce the systemic levels of pro-inflammatory cytokines compared to the vehicle-treated group.[3]
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway [frontiersin.org]
- 6. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving GSK366 Bioavailability In Vivo
Welcome to the technical support center for GSK366. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of GSK366, a potent kynurenine-3-monooxygenase (KMO) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with GSK366, focusing on its formulation and bioavailability.
Q1: My in vivo experiment with GSK366 is showing low or inconsistent efficacy. What could be the cause?
A1: Low or inconsistent efficacy in vivo is often linked to poor bioavailability of the investigational compound. GSK366, like many small molecule inhibitors, can be challenging to formulate for optimal absorption. Several factors could be contributing to this issue:
-
Poor Aqueous Solubility: GSK366 has low solubility in aqueous solutions, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.
-
Suboptimal Formulation: The vehicle used to dissolve and administer GSK366 plays a critical role in its absorption. An inappropriate vehicle can lead to drug precipitation in the gut.
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First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound available.
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P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux pumps like P-gp in the intestinal wall, which actively transport it back into the gut lumen.
Troubleshooting Steps:
-
Review your formulation protocol. Ensure that GSK366 is fully dissolved in the vehicle before administration. Sonication and gentle warming can aid dissolution, but be cautious of drug degradation.[1]
-
Consider alternative formulation strategies. If a simple vehicle is not providing adequate exposure, more advanced formulation techniques may be necessary. See the "Experimental Protocols" section below for detailed methods on solid dispersions and nanoparticle formulations.
-
Evaluate the potential for first-pass metabolism and P-gp efflux. Co-administration with a bioenhancer like piperine can inhibit metabolic enzymes and efflux pumps.
Q2: I am observing precipitation of GSK366 when preparing my formulation or after administration. How can I prevent this?
A2: Precipitation is a common issue with poorly soluble compounds.
Troubleshooting Steps:
-
Optimize the vehicle composition. The choice of solvents and excipients is crucial. A combination of a primary solvent (like DMSO) with co-solvents (like PEG300 or Solutol HS 15) and surfactants (like Tween 80) can improve and maintain solubility. MedchemExpress provides several vehicle formulations for GSK366 with a reported solubility of ≥ 2.08 mg/mL.[1]
-
Utilize enabling technologies. Solid dispersions and nanoparticle formulations are designed to present the drug in a more soluble, amorphous state, which can prevent precipitation and enhance dissolution.
-
Control the pH of the formulation. If the compound's solubility is pH-dependent, adjusting the pH of the vehicle can improve its stability in solution.
Q3: What are the key pharmacokinetic parameters I should be monitoring for GSK366 in my in vivo studies?
A3: To assess the bioavailability and exposure of GSK366, you should aim to measure the following pharmacokinetic parameters in plasma or target tissue:
-
Cmax (Maximum Concentration): The highest concentration of the drug observed.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
These parameters will allow you to compare the performance of different formulations and determine if you are achieving therapeutic concentrations.
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters of a KMO Inhibitor (GSK3335065) in Healthy Volunteers Following a Single Intravenous Bolus Injection
| Dose | Cmax (ng/mL) | AUC (ng.h/mL) | t1/2 (h) |
| 0.25 mg | 10.2 | 87.9 | 31.3 |
| 0.5 mg | 20.4 | 175 | 34.5 |
| 1.3 mg | 54.1 | 462 | 33.8 |
Data is adapted from a study on GSK3335065 and is for illustrative purposes only.
Experimental Protocols
Here we provide detailed methodologies for advanced formulation strategies to improve the in vivo bioavailability of GSK366.
Protocol 1: Preparation of a GSK366 Solid Dispersion by Solvent Evaporation
Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier in a solid state.
Materials:
-
GSK366
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or a suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh GSK366 and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the inside of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Storage: Store the solid dispersion in a desiccator until use.
-
Reconstitution: For oral administration, the solid dispersion powder can be suspended in an appropriate aqueous vehicle (e.g., 0.5% carboxymethylcellulose sodium).
Protocol 2: Formulation of GSK366 Nanoparticles by Nanoprecipitation
Nanoparticle formulations can increase the surface area of the drug, thereby improving its dissolution rate and bioavailability.
Materials:
-
GSK366
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Acetone or a suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of GSK366 and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Homogenization: Further reduce the particle size and improve uniformity by sonicating the nanoparticle suspension using an ultrasonic homogenizer.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess surfactant.
-
Resuspension: Resuspend the nanoparticle pellet in deionized water or a suitable buffer for in vivo administration.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency before in vivo studies.
Protocol 3: Co-administration of GSK366 with Piperine to Enhance Bioavailability
Piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes (like CYP3A4) and P-gp, potentially increasing the oral bioavailability of co-administered drugs.
Materials:
-
GSK366 formulation (prepared as a solution, suspension, or solid dispersion)
-
Piperine
-
Vehicle for piperine (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Preparation of GSK366 Formulation: Prepare the GSK366 formulation at the desired concentration.
-
Preparation of Piperine Suspension: Prepare a suspension of piperine in a suitable vehicle. A typical dose for mice is 10-20 mg/kg.
-
Administration: Administer the piperine suspension to the animals via oral gavage.
-
GSK366 Administration: After a short interval (e.g., 30 minutes), administer the GSK366 formulation to the same animals via oral gavage.
-
Pharmacokinetic Analysis: Collect blood samples at predetermined time points to determine the pharmacokinetic profile of GSK366 and compare it to a control group that received GSK366 without piperine.
Visualizations
Signaling Pathway
The following diagram illustrates the kynurenine pathway and the role of GSK366 as a KMO inhibitor.
References
Technical Support Center: Optimizing GSK366 Concentration for Cell Viability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GSK366 for cell viability experiments.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with GSK366.
Question: Why am I seeing massive cell death even at very low concentrations of GSK366?
Answer:
-
High Potency of GSK366: GSK366 is a highly potent inhibitor of kynurenine-3-monooxygenase (KMO) with an IC50 in the low nanomolar range (e.g., 2.3 nM for human KMO).[1] It is crucial to start with a very wide range of concentrations, including sub-nanomolar levels, to identify the optimal window for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) is consistent across all wells and is at a level non-toxic to your cells (generally below 0.5%). Run a vehicle control (media with the same concentration of DMSO but without GSK366) to confirm that the solvent is not the cause of cytotoxicity.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments. The metabolic state and doubling time of your chosen cell line can significantly influence its response to GSK366.
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and serial dilutions. An error in this step can lead to unintentionally high concentrations in your assay.
Question: I am not observing any effect on cell viability even at high concentrations of GSK366. What could be wrong?
Answer:
-
Low KMO Expression or Activity: The target of GSK366, KMO, may not be expressed or may have very low activity in your cell line of choice. This would render the cells insensitive to its inhibitory effects. Consider performing a qPCR or Western blot to assess KMO expression levels in your cells.
-
Short Incubation Time: The effects of inhibiting the kynurenine pathway on cell viability may not be apparent after a short incubation period. Consider extending the treatment duration (e.g., 48 or 72 hours), ensuring you have a time-matched vehicle control.
-
Drug Inactivation: Components in the serum of your cell culture media could potentially bind to and inactivate GSK366. Consider testing the compound in serum-free or low-serum conditions, if appropriate for your cell line, to see if this enhances its effect.
-
Poor Solubility: While GSK366 is soluble in DMSO, it may precipitate when diluted into aqueous culture media.[1] Visually inspect your prepared media with GSK366 for any signs of precipitation. If solubility is an issue, consider using a formulation aid or reducing the final concentration.
Question: The results of my cell viability assay are not reproducible. What are the common causes of variability?
Answer:
-
Inconsistent Cell Seeding: Ensure that a uniform number of cells is seeded into each well. Variations in cell density can significantly impact the results of viability assays.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification of your incubator.
-
Assay Interference: Some compounds can interfere with the reagents used in viability assays (e.g., reducing agents interfering with MTT assays). If you suspect interference, you can test the effect of GSK366 on the assay reagents in a cell-free system.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for GSK366 in a cell viability assay?
A1: Given the high potency of GSK366 (IC50 for KMO is ~2.3 nM), it is advisable to start with a broad concentration range. A good starting point would be a serial dilution from 1 µM down to the picomolar range (e.g., 1000, 100, 10, 1, 0.1, 0.01, 0.001 nM). This wide range will help in identifying the dynamic window of the drug's effect on your specific cell line.
Q2: How should I prepare my GSK366 stock solution?
A2: GSK366 is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solutions, dilute the stock in your cell culture media, ensuring the final DMSO concentration is low and consistent across all treatments.
Q3: Which cell viability assay is most suitable for use with GSK366?
A3: Several cell viability assays can be used, including MTT, MTS, and ATP-based assays (like CellTiter-Glo®). The choice of assay may depend on your cell type and available equipment. It is generally recommended to perform more than one type of viability assay to confirm your results. For example, an ATP-based assay measures metabolic activity, while a dye-exclusion assay (like Trypan Blue) measures membrane integrity.
Q4: Can GSK366 have off-target effects?
A4: While GSK366 is a potent and selective inhibitor of KMO, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. If you observe unexpected cellular phenotypes, it may be worthwhile to investigate potential off-target effects through techniques like proteomic profiling or by using a structurally different KMO inhibitor as a control.
Q5: What is the mechanism by which GSK366 is expected to affect cell viability?
A5: GSK366 inhibits kynurenine-3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is involved in producing several bioactive metabolites. By inhibiting KMO, GSK366 prevents the conversion of kynurenine to 3-hydroxykynurenine, which can be a precursor to the neurotoxic quinolinic acid. The alteration of this metabolic pathway can impact cellular processes that are dependent on these metabolites, potentially leading to changes in cell proliferation, survival, or apoptosis.
Data Presentation
Note: There is limited publicly available data on the specific cytotoxic concentrations of GSK366 across various cell lines. The following table is a template for researchers to systematically record their own experimental findings.
| Cell Line | Seeding Density (cells/well) | GSK366 Concentration Range Tested (nM) | Incubation Time (hours) | Viability Assay Used | Observed IC50 (nM) |
| e.g., HEK293 | 5,000 | 0.01 - 1000 | 48 | CellTiter-Glo® | [Enter your data] |
| e.g., HeLa | 3,000 | 0.01 - 1000 | 72 | MTT | [Enter your data] |
| [Your Cell Line] | [Enter your data] | [Enter your data] | [Enter your data] | [Enter your data] | [Enter your data] |
Experimental Protocols
Protocol: Determining the Optimal GSK366 Concentration for Cell Viability
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of GSK366 on a chosen cell line using a standard cell viability assay.
1. Materials:
- GSK366 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Your chosen cell line
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well clear, flat-bottom tissue culture plates
- Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
- Multichannel pipette
- Plate reader
2. Preparation of GSK366 Stock Solution: a. Prepare a 10 mM stock solution of GSK366 in 100% DMSO. b. Aliquot into single-use tubes and store at -20°C or -80°C.
3. Cell Seeding: a. Culture your cells to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for your cell line to ensure they are in the exponential growth phase at the end of the experiment). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
4. Preparation of GSK366 Dilutions: a. On the day of treatment, thaw an aliquot of the 10 mM GSK366 stock solution. b. Perform a serial dilution of the GSK366 stock solution in complete culture medium to prepare your working concentrations. It is recommended to prepare 2X the final desired concentration. For example, if your final highest concentration is 1 µM, prepare a 2 µM working solution. c. Include a vehicle control (medium with the same final concentration of DMSO as your highest GSK366 concentration) and a no-treatment control (medium only).
5. Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared GSK366 dilutions and controls to the respective wells. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
6. Cell Viability Assay: a. At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol. For example, for an MTT assay: i. Add 10 µL of MTT reagent (5 mg/mL) to each well. ii. Incubate for 2-4 hours at 37°C. iii. Add 100 µL of solubilization buffer to each well and mix thoroughly. iv. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
7. Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the GSK366 concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for optimizing GSK366 concentration.
Caption: Kynurenine pathway and GSK366 inhibition point.
References
Technical Support Center: GSK366 In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the potent kynurenine-3-monooxygenase (KMO) inhibitor, GSK366, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is GSK366 and what is its mechanism of action?
A1: GSK366 is a potent inhibitor of kynurenine-3-monooxygenase (KMO) with IC50 values in the low nanomolar range (2.3 nM for human KMO and 0.7 nM for P. fluorescens-KMO)[1]. KMO is a key enzyme in the tryptophan metabolic pathway, specifically the kynurenine pathway. By inhibiting KMO, GSK366 blocks the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN). This inhibition is intended to redirect the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA)[2][3]. GSK366 is classified as a "Type II tilting inhibitor," which traps the catalytic flavin in KMO, leading to a high affinity and long residence time without producing hydrogen peroxide, a side effect seen with some other KMO inhibitors[3].
Q2: What are the common research applications for GSK366 in animal models?
A2: GSK366 and other KMO inhibitors are primarily investigated for their therapeutic potential in neurodegenerative and inflammatory diseases. By modulating the kynurenine pathway, research aims to reduce neurotoxic metabolites and increase neuroprotective ones. Animal models of Huntington's disease, Alzheimer's disease, and acute pancreatitis are common applications[2][3].
Q3: How should I store GSK366?
A3: Stock solutions of GSK366 in DMSO can be stored at -80°C for up to two years or at -20°C for one year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[1].
Q4: Does GSK366 cross the blood-brain barrier (BBB)?
A4: Many KMO inhibitors have demonstrated poor penetration of the blood-brain barrier[3][4]. While specific data on GSK366's BBB permeability is limited in the available literature, studies on similar compounds suggest that peripheral administration may not lead to significant brain concentrations of the inhibitor itself. However, peripheral KMO inhibition can still impact central nervous system (CNS) biochemistry by increasing circulating kynurenine, which can then enter the brain and be converted to the neuroprotective kynurenic acid[5]. Prodrug strategies are being explored for other KMO inhibitors to enhance brain penetration.
Troubleshooting Guide
Formulation and Administration challenges
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of GSK366 in the final formulation. | - Incomplete dissolution of the DMSO stock solution. - Rapid addition of aqueous components to the co-solvent mixture. - Temperature changes affecting solubility. | - Ensure the initial DMSO stock solution is completely clear. Gentle warming or sonication may be used to aid dissolution[1]. - Add co-solvents and aqueous solutions sequentially and with thorough mixing at each step. - Prepare the final working solution fresh each day of use[1]. - If precipitation persists, consider adjusting the vehicle composition. For example, using SBE-β-CD can enhance the solubility of hydrophobic compounds. |
| Animal distress or adverse reactions post-administration (e.g., lethargy, ruffled fur). | - Toxicity related to the vehicle, particularly at high concentrations of DMSO or Tween-80. - The inherent toxicity of GSK366 at the administered dose. - Improper administration technique (e.g., esophageal irritation from oral gavage). | - Conduct a vehicle-only tolerability study in a small cohort of animals before initiating the main experiment. - Minimize the concentration of DMSO in the final formulation; a common recommendation is to keep it below 10%. - Ensure proper oral gavage technique to avoid injury. Use appropriately sized and flexible gavage needles. - If adverse effects are observed, consider reducing the dose of GSK366 or the volume of the vehicle administered. |
| Inconsistent or lack of expected in vivo efficacy. | - Poor oral bioavailability of GSK366. - Rapid metabolism of the compound. - Inadequate dose or dosing frequency. - Degradation of GSK366 in the formulation. | - Although specific bioavailability data for GSK366 is not readily available, poorly soluble compounds can have variable absorption. Ensure complete dissolution in the vehicle. - Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, if oral bioavailability is a concern. - Perform a dose-response study to determine the optimal dose for the desired biological effect. - Prepare fresh dosing solutions daily to avoid degradation. |
| Difficulty in achieving a homogenous suspension for administration. | - Inadequate mixing of the vehicle components. - Use of cold saline, which can reduce the solubility of some components. | - Vortex the formulation thoroughly at each step of preparation. - Use saline at room temperature. - Gentle warming or brief sonication of the final formulation may help, but be cautious of compound stability at elevated temperatures. |
Data Presentation
As specific pharmacokinetic data for GSK366 in animal models is not publicly available, the following table presents data for a different KMO inhibitor, GS-441524 , in mice to serve as an illustrative example of how such data is typically presented. Note: These values are not representative of GSK366.
Table 1: Example Pharmacokinetic Parameters of GS-441524 in C57BL/6 Mice [6]
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | - | 582 ng/mL |
| Tmax | - | 1.5 hours |
| t1/2 (half-life) | - | 3.9 hours |
| AUC | - | 2540 ng·h/mL |
| Bioavailability | - | 39% |
| Clearance | 26 mL/min/kg | - |
| Vdss | 2.4 L/kg | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; Vdss: Volume of distribution at steady state.
Experimental Protocols
Protocol 1: Formulation of GSK366 for Oral Administration in Mice
This protocol is adapted from commercially available formulation guidelines[1].
Materials:
-
GSK366 powder
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Dimethyl sulfoxide (DMSO), anhydrous
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PEG300 (Polyethylene glycol 300)
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Tween-80 (Polysorbate 80)
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Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare the GSK366 stock solution:
-
Dissolve GSK366 in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
-
Prepare the vehicle and final formulation (for a 1 mL final volume):
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In a sterile microcentrifuge tube, add 100 µL of the GSK366 DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 and mix thoroughly by vortexing.
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Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly by vortexing.
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The final concentration of GSK366 in this example would be 2.08 mg/mL, with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration:
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Administer the freshly prepared formulation to mice via oral gavage at the desired dosage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).
-
Protocol 2: In Vivo Efficacy Study and Sample Collection
Objective: To assess the effect of GSK366 on kynurenine pathway metabolites in plasma and brain tissue.
Procedure:
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Animal Dosing:
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Acclimate animals to handling and the oral gavage procedure for several days before the start of the experiment.
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Divide animals into vehicle control and GSK366 treatment groups.
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Administer the appropriate formulation (vehicle or GSK366) orally at the predetermined dose and frequency.
-
-
Sample Collection:
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At the desired time point post-dosing (e.g., based on expected Tmax if known, or at the end of the study), anesthetize the mice.
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Collect blood via cardiac puncture into EDTA-coated tubes.
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Immediately place the blood tubes on ice.
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Perfuse the animals with ice-cold saline to remove blood from the organs.
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Dissect the brain and snap-freeze it in liquid nitrogen.
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Store brain tissue at -80°C until analysis.
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Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
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Collect the plasma and store it at -80°C until analysis.
-
-
Analysis of Kynurenine Pathway Metabolites:
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Analyze the concentrations of kynurenine, 3-hydroxykynurenine, and kynurenic acid in plasma and brain homogenates using a validated LC-MS/MS method. Several methods for such analysis have been published and can be adapted.
-
Visualizations
Caption: Kynurenine Pathway and the site of GSK366 inhibition.
Caption: Workflow for an in vivo GSK366 efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influx of kynurenine into the brain is involved in the reduction of ethanol consumption induced by Ro 61‐8048 after chronic intermittent ethanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
minimizing GSK 366 toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KMO inhibitor, GSK366. The information is intended to help minimize potential toxicity in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is GSK366 and what is its primary mechanism of action?
A1: GSK366 is a potent small molecule inhibitor of kynurenine-3-monooxygenase (KMO).[1] KMO is a critical enzyme in the tryptophan metabolic pathway, specifically the kynurenine pathway. By inhibiting KMO, GSK366 blocks the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid. This inhibition is intended to shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).
Q2: What are the potential therapeutic applications of GSK366?
A2: By modulating the kynurenine pathway, KMO inhibitors like GSK366 are being investigated for their therapeutic potential in a range of conditions, particularly neurodegenerative and inflammatory disorders. The primary goal is to reduce neurotoxic metabolites and increase neuroprotective ones.
Q3: What are the known and potential toxicities associated with KMO inhibitors like GSK366?
A3: While specific long-term toxicity data for GSK366 is limited in publicly available literature, potential concerns for the class of KMO inhibitors include:
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Cardiovascular Toxicity: A first-in-human study of a related KMO inhibitor, GSK3335065, was terminated early due to a serious adverse event of ventricular tachycardia in a single subject.[2][3] Although a direct causal link was not definitively established, it raises a significant safety concern for this class of compounds.
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Reactive Oxygen Species (ROS) Production: Some KMO inhibitors have been shown to cause uncoupling of NADPH oxidation, which can lead to the production of reactive oxygen species (ROS).[4] Elevated ROS can induce cellular damage and contribute to toxicity.
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Off-Target Effects: As with many small molecule inhibitors, there is a potential for off-target activities that could lead to unforeseen side effects.[5][6][7][8] Comprehensive off-target profiling is crucial to understand the full safety profile of GSK366.
Q4: Is there any information on the safety of other KMO inhibitors in clinical development?
A4: Yes, a recent press release for another KMO inhibitor, KNS366, reported positive top-line results from a Phase I study, stating that it was safe and well-tolerated in healthy volunteers, with demonstrated target engagement.[9] This suggests that the severe cardiac adverse event observed with GSK3335065 may not be a class-wide effect for all KMO inhibitors.
Troubleshooting Guides for Long-Term In Vivo Studies
Issue 1: Observed Cardiovascular Abnormalities
Potential Cause: Possible on-target or off-target effects of GSK366 on cardiac ion channels or signaling pathways, as suggested by adverse events with a related compound.[2][3]
Troubleshooting Steps:
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Immediate Action: If any signs of cardiovascular distress (e.g., arrhythmia, changes in blood pressure, or altered electrocardiogram readings) are observed, immediately suspend dosing and consult with a veterinarian or animal welfare officer.
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In-depth Monitoring:
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Implement continuous or frequent electrocardiogram (ECG) monitoring for a subset of animals.
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Regularly measure blood pressure and heart rate.
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Consider echocardiography to assess cardiac function and structure at baseline and throughout the study.
-
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Dose De-escalation: If cardiovascular changes are confirmed, consider reducing the dose or modifying the dosing schedule.
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Investigate Off-Target Effects: Conduct in vitro assays to screen GSK366 against a panel of cardiac ion channels (e.g., hERG) and other relevant cardiac targets.
Issue 2: Signs of Oxidative Stress
Potential Cause: GSK366-mediated uncoupling of NADPH at the KMO enzyme, leading to the production of reactive oxygen species (ROS).[4]
Troubleshooting Steps:
-
Biomarker Analysis:
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Measure markers of oxidative stress in plasma and tissues (e.g., malondialdehyde, 8-isoprostane).
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Assess the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in tissues of interest.
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Histopathological Examination: Carefully examine tissues, particularly the liver and kidneys, for signs of cellular damage consistent with oxidative injury.
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Co-administration of Antioxidants: In exploratory studies, consider co-administration of an antioxidant (e.g., N-acetylcysteine) to determine if it mitigates the observed toxicity, which can help confirm the role of ROS.
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Dose-Response Assessment: Determine if the markers of oxidative stress are dose-dependent.
Issue 3: Unexpected Adverse Events or Off-Target Toxicities
Potential Cause: GSK366 may be interacting with unintended molecular targets.[5][6][7][8]
Troubleshooting Steps:
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Comprehensive Off-Target Screening: If not already performed, subject GSK366 to a broad in vitro pharmacology screen to identify potential off-target binding.
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Thorough Clinical Observations: Implement a comprehensive daily clinical observation schedule to detect any subtle changes in animal behavior, appearance, or activity levels.
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Detailed Necropsy and Histopathology: At the end of the study, or if animals are euthanized due to adverse events, perform a thorough necropsy and histopathological examination of all major organs and tissues.
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Metabolite Profiling: Analyze plasma and tissue samples to identify any unexpected changes in metabolic pathways that could indicate off-target effects.
Data Presentation
Table 1: Summary of KMO Inhibitor Clinical Safety Information
| Compound | Development Status | Reported Adverse Events of Note | Citation(s) |
| GSK3335065 | Terminated | Serious Adverse Event: Ventricular Tachycardia (in one subject) | [2][3] |
| KNS366 | Phase I Completed | Reported as safe and well-tolerated in healthy volunteers | [9] |
Experimental Protocols
Protocol 1: General Protocol for a Long-Term Toxicity Study of GSK366 in Rodents
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Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
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Dose Formulation:
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Prepare GSK366 in a vehicle appropriate for the route of administration. A suggested formulation for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For intraperitoneal injection, a formulation in corn oil may be considered.[1]
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Always prepare fresh dosing solutions and ensure complete solubilization.
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-
Dose Groups: Include a vehicle control group and at least three dose levels of GSK366 (low, mid, and high). The high dose should be selected to induce some level of toxicity to identify target organs (Maximum Tolerated Dose).
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Administration: Administer GSK366 daily or as determined by its pharmacokinetic profile for the duration of the study (e.g., 28 or 90 days).
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Monitoring:
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Daily: Clinical observations for signs of toxicity.
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Weekly: Body weight and food consumption.
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Periodic: Blood collection for hematology, clinical chemistry, and biomarker analysis (e.g., markers of cardiac injury and oxidative stress).
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Cardiovascular Monitoring: As outlined in the troubleshooting guide, include ECG and blood pressure measurements.
-
-
Terminal Procedures:
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At the end of the study, perform a complete necropsy.
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Collect organs for weight analysis and histopathological examination.
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Collect blood for terminal analyses.
-
Visualizations
Caption: The Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
Caption: Experimental workflow for assessing long-term toxicity of GSK366.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kynos Therapeutics announces positive top-line results from [globenewswire.com]
GSK366 Dose-Response Curve Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing dose-response curve experiments using the Kynurenine-3-monooxygenase (KMO) inhibitor, GSK366.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK366?
A1: GSK366 is a potent inhibitor of Kynurenine-3-monooxygenase (KMO), an enzyme in the tryptophan metabolic pathway.[1] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK). By inhibiting KMO, GSK366 blocks the production of 3-HK and downstream metabolites.
Q2: What is the reported biochemical IC50 of GSK366 for human KMO?
A2: The half-maximal inhibitory concentration (IC50) of GSK366 for human KMO is approximately 2.3 nM.[1] It is important to note that the biochemical IC50 may differ from the cellular IC50 due to factors like cell permeability and metabolism.
Q3: How should I prepare a stock solution of GSK366?
A3: GSK366 is soluble in DMSO.[1] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used. To prepare a 10 mg/mL stock solution in DMSO, dissolve 10 mg of GSK366 in 2.7641 mL of DMSO. For cellular assays, it is recommended to prepare fresh dilutions from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide for GSK366 Dose-Response Experiments
This guide addresses common issues encountered during the generation of dose-response curves for GSK366 in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No or weak response to GSK366 (flat dose-response curve) | - Low KMO expression in the chosen cell line- Poor cell permeability of GSK366- Insufficient incubation time- Inactivation of the compound | - Confirm KMO expression in your cell line via qPCR or Western blot.- Consider using cell lines known to have high KMO activity.- Increase incubation time to allow for sufficient compound uptake and target engagement.- Prepare fresh drug dilutions for each experiment. |
| Unexpected cytotoxicity at high concentrations | - Off-target effects of GSK366- High DMSO concentration | - Lower the maximum concentration of GSK366 in your dose range.- Ensure the final DMSO concentration is non-toxic to your cells. |
| Precipitation of GSK366 in culture medium | - Poor solubility of the compound at high concentrations | - Visually inspect the culture medium for any precipitate after adding the compound.- If precipitation occurs, lower the highest concentration in your dose range. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Lot-to-lot variability of reagents (e.g., serum) | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of the experiment.- Use the same lot of reagents for a set of comparative experiments. |
Experimental Protocols
Protocol 1: Determining Cellular KMO Activity by Measuring 3-Hydroxykynurenine (3-HK) Levels
This protocol is adapted from methods used for measuring KMO activity in cultured cells.
Materials:
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GSK366
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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L-Kynurenine (substrate)
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Perchloric acid
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High-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
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GSK366 Treatment: Prepare serial dilutions of GSK366 in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of GSK366. Include a vehicle control (medium with the same concentration of DMSO as the highest GSK366 concentration).
-
Incubation: Incubate the cells with GSK366 for a predetermined time (e.g., 24 hours). This incubation time may need to be optimized.
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Substrate Addition: Add L-Kynurenine to each well to a final concentration of 100 µM.
-
Reaction Incubation: Incubate the plate at 37°C for 2 hours.
-
Reaction Termination: Stop the enzymatic reaction by adding perchloric acid to a final concentration of 6%.
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Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Collect the supernatant.
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3-HK Quantification: Analyze the supernatant for 3-HK levels using a validated HPLC method.
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Data Analysis: Plot the concentration of 3-HK against the log of the GSK366 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Biochemical Potency of GSK366
| Target | Organism | IC50 (nM) |
| KMO | Human | 2.3 |
| KMO | P. fluorescens | 0.7 |
Data from MedchemExpress.[1]
Visualizations
Signaling Pathway
Caption: The Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
Experimental Workflow
Caption: A typical experimental workflow for determining the cellular IC50 of GSK366.
References
Technical Support Center: Overcoming Resistance to BET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Bromodomain and Extra-Terminal (BET) inhibitors, such as I-BET762.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to BET inhibitors?
A1: Acquired resistance to BET inhibitors can arise through various mechanisms, which often involve the activation of alternative signaling pathways to bypass the effects of BET inhibition. One of the well-documented mechanisms is the activation of the PI3K/AKT signaling pathway[1]. Additionally, post-translational modifications of the BET proteins themselves, such as phosphorylation of BRD4 by casein kinase 2 (CK2), can lead to resistance[2]. Transcriptional reprogramming and enhancer remodeling have also been identified as key contributors to the development of resistance[1].
Q2: Are there known biomarkers that can predict resistance to BET inhibitors?
A2: While research is ongoing, some potential biomarkers for resistance are emerging. For instance, baseline activation of the PI3K/AKT pathway may indicate a predisposition to innate resistance. In acquired resistance, increased phosphorylation of AKT and the expression of downstream effectors of the PI3K pathway can serve as indicators[1]. Furthermore, elevated levels of phosphorylated BRD4 may also be a marker of resistance mediated by CK2 activity[2].
Q3: What are the general strategies to overcome resistance to BET inhibitors?
A3: The primary strategy to overcome resistance to BET inhibitors is the use of combination therapies. By targeting the identified resistance pathways, it is possible to resensitize cancer cells to BET inhibition. For example, combining BET inhibitors with PI3K inhibitors has shown synergistic effects in preclinical models where resistance is driven by PI3K activation[1]. Similarly, in cases of CK2-mediated resistance, co-treatment with a CK2 inhibitor can restore sensitivity to the BET inhibitor[2]. Another approach involves intermittent dosing schedules to prevent the development of resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to a BET inhibitor in a previously sensitive cell line.
Possible Cause 1: Development of acquired resistance through activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., CellTiter-Glo®) to confirm the shift in the IC50 value of the BET inhibitor in your cell line compared to the parental, sensitive cells.
-
Assess Key Signaling Pathways: Use Western blotting to probe for the activation of common resistance pathways. Key proteins to examine include phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), and total S6 for the PI3K/mTOR pathway.
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Investigate BRD4 Phosphorylation: If the PI3K pathway does not appear to be activated, assess the phosphorylation status of BRD4 using a phospho-specific antibody. An increase in p-BRD4 may suggest CK2-mediated resistance[2].
-
Combination Therapy Testing: Based on your findings, test the efficacy of combination therapies. If the PI3K pathway is activated, combine the BET inhibitor with a PI3K inhibitor. If BRD4 is hyperphosphorylated, test a combination with a CK2 inhibitor.
-
Experimental Workflow for Investigating Acquired Resistance
Caption: Troubleshooting workflow for acquired BET inhibitor resistance.
Problem 2: A cancer cell line shows intrinsic (innate) resistance to a BET inhibitor.
Possible Cause 2: Pre-existing activation of survival pathways that compensate for BET inhibition.
-
Troubleshooting Steps:
-
Baseline Pathway Activity: Profile the baseline activity of key survival signaling pathways in your cell line of interest. This should include the PI3K/AKT/mTOR and MAPK/ERK pathways. High basal activity in these pathways can contribute to intrinsic resistance.
-
Synergy Screening: Perform a synergy screen with a panel of targeted inhibitors to identify potential combination therapies. This could include inhibitors of PI3K, mTOR, MEK, or other relevant kinases.
-
Analyze Gene Expression: Conduct RNA sequencing (RNA-seq) to compare the gene expression profile of the intrinsically resistant cell line to that of sensitive cell lines. This may reveal upregulated oncogenes or survival pathways that can be targeted.
-
Data Presentation
Table 1: Example IC50 Values for BET Inhibitor I-BET762 in Sensitive and Resistant Cell Lines.
| Cell Line | Condition | I-BET762 IC50 (μM) |
| H23 | Parental (Control) | 0.3 ± 0.1 |
| H23 | JQ1-Resistant | > 20 |
| H1975 | Parental (Control) | 3.0 ± 1.8 |
| H1975 | JQ1-Resistant | > 20 |
Data adapted from Calder et al., 2021.[2]
Signaling Pathways
PI3K/AKT Pathway Activation as a Mechanism of Resistance to BET Inhibitors
References
refining GSK 366 treatment protocols for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining GSK366 treatment protocols for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is GSK366 and what is its mechanism of action?
GSK366 is a potent and highly selective inhibitor of Kynurenine-3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[1] It functions by trapping the catalytic flavin adenine dinucleotide (FAD) cofactor in a tilted conformation, leading to a very slow dissociation rate and prolonged inhibition.[2] This inhibition blocks the conversion of kynurenine to 3-hydroxykynurenine, thereby modulating the levels of downstream metabolites in the kynurenine pathway, some of which are neurotoxic.[3]
Q2: What are the recommended storage and handling conditions for GSK366?
For optimal stability and reproducibility, GSK366 powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles. When preparing working solutions, it is recommended to make them fresh for each experiment.
Q3: How do I dissolve GSK366 for in vitro and in vivo experiments?
GSK366 is soluble in DMSO at a concentration of 250 mg/mL (691.03 mM) with the aid of sonication.[4] For in vivo studies, a common formulation involves first dissolving GSK366 in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[1] Always ensure the final solution is clear and free of precipitation before use.
Q4: What is the typical concentration range for GSK366 in cell-based assays?
The effective concentration of GSK366 in cell-based assays can vary depending on the cell type, expression level of KMO, and the specific experimental endpoint. Given its low nanomolar IC50 value for human KMO (2.3 nM), a starting concentration range of 1 nM to 1 µM is generally recommended for initial dose-response experiments.[5][6]
Q5: How can I confirm that GSK366 is inhibiting KMO activity in my experimental system?
To confirm on-target activity, you should measure the levels of KMO substrate (kynurenine) and its direct product (3-hydroxykynurenine). A successful inhibition by GSK366 should lead to an accumulation of kynurenine and a decrease in 3-hydroxykynurenine.[7] This can be measured using techniques like HPLC or LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with GSK366.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Incorrect dosage: The concentration of GSK366 may be too low for the specific cell line or experimental condition. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Low KMO expression: The target cells may have very low or no expression of KMO. | Verify KMO expression in your cell line or tissue model using techniques like qPCR, Western blot, or immunofluorescence.[8] | |
| Compound degradation: Improper storage or handling may have led to the degradation of GSK366. | Ensure GSK366 is stored correctly (powder at -20°C, DMSO stock at -80°C) and prepare fresh working solutions for each experiment. | |
| Inhibitor precipitation: GSK366 may have precipitated out of the solution, especially at higher concentrations or in aqueous media. | Visually inspect your solutions for any precipitates. If necessary, adjust the solvent composition or use sonication to aid dissolution. For in vivo studies, ensure the vehicle is appropriate to maintain solubility. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular response. | Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities and growth conditions. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment solution to add to replicate wells. | |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. | |
| Observed cellular toxicity or off-target effects | High concentration of GSK366: Even highly selective inhibitors can exhibit off-target effects at high concentrations. | Use the lowest effective concentration of GSK366 determined from your dose-response studies. |
| Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentration used. | Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. Keep the final DMSO concentration as low as possible, typically below 0.5%. | |
| Off-target inhibition: GSK366 may be inhibiting other enzymes or cellular processes. | Perform control experiments, such as using a structurally unrelated KMO inhibitor to see if the same phenotype is observed. If available, use a cell line with KMO knocked out or knocked down to confirm that the observed effect is KMO-dependent. | |
| Difficulty with in vivo administration | Poor solubility in vehicle: The chosen vehicle may not be suitable for maintaining GSK366 in solution. | Test different vehicle formulations. Common options include solutions containing DMSO, PEG300, and Tween-80, or oil-based vehicles like corn oil.[1] |
| Precipitation upon injection: The compound may precipitate when injected into the physiological environment. | Ensure the formulation is stable and clear at room temperature and 37°C before injection. Consider the route of administration and its potential impact on solubility. |
Data Presentation
Table 1: GSK366 Properties and In Vitro Activity
| Property | Value | Reference |
| Target | Kynurenine-3-Monooxygenase (KMO) | [1] |
| IC50 (human KMO) | 2.3 nM | [5][6] |
| IC50 (P. fluorescens KMO) | 0.7 nM | [5] |
| Molecular Weight | 361.78 g/mol | [1] |
| Solubility in DMSO | ≥ 250 mg/mL (with sonication) | [4] |
Experimental Protocols
Protocol 1: General Cell-Based KMO Inhibition Assay
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of GSK366 in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of GSK366 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: After incubation, assess KMO inhibition by measuring the levels of kynurenine and 3-hydroxykynurenine in the cell lysate or supernatant using LC-MS/MS.[7] Alternatively, assess downstream effects such as cell viability using assays like MTT or CellTiter-Glo.
Protocol 2: Western Blot for KMO Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KMO overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: The Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
Caption: A logical workflow for troubleshooting common issues in GSK366 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. GSK 366 | Hydroxylase | TargetMol [targetmol.com]
- 5. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KMO Inhibitors: GSK366 and Alternatives
Kynurenine 3-monooxygenase (KMO) has emerged as a critical therapeutic target for a range of diseases, including neurodegenerative disorders and acute inflammatory conditions.[1][2] As a key enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway (KP), KMO sits at a crucial branching point.[1][3] It catalyzes the conversion of L-kynurenine (L-Kyn) to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).[4][5] Inhibition of KMO is a promising strategy as it not only decreases the production of these neurotoxic metabolites but also shunts the pathway toward the formation of the neuroprotective kynurenic acid (KYNA).[3][6] This guide provides an objective comparison of GSK366, a potent KMO inhibitor, with other notable inhibitors, supported by experimental data and detailed methodologies.
The Kynurenine Pathway and the Role of KMO
The kynurenine pathway is the primary route for tryptophan catabolism.[1] Under inflammatory conditions, pathway enzymes like KMO are upregulated.[1] KMO's action leads to the production of 3-HK and ultimately QUIN, metabolites implicated in various pathologies.[3][7] By inhibiting KMO, the metabolic balance can be shifted to favor the production of KYNA, which has neuroprotective properties.[1][3] This rebalancing is the therapeutic goal for KMO inhibitors.
Caption: The Kynurenine Pathway, highlighting KMO's role and the effect of its inhibition.
Quantitative Comparison of KMO Inhibitors
The development of KMO inhibitors has progressed from substrate analogues to highly potent and selective molecules. GSK366 stands out for its picomolar affinity and unique mechanism of action.[8][9]
| Inhibitor | Target | IC50 | Ki | Mechanism of Action / Key Features | Reference(s) |
| GSK366 | Human KMO | 2.3 nM | ~12 pM | Traps catalytic flavin in a tilted conformation; prevents H2O2 production; long dissociation half-life (~12 hours). | [8][9][10] |
| P. fluorescens KMO | 0.7 nM | N/A | [8][11] | ||
| UPF-648 | KMO | 20 nM | N/A | Widely used reference inhibitor. | [12] |
| (m-nitrobenzoyl)-alanine (mNBA) | KMO | 0.9 µM | N/A | First-generation competitive inhibitor; substrate analogue. | [5] |
| Ro 61-8048 | KMO | N/A | N/A | Potent inhibitor; poor blood-brain barrier permeability. Its prodrug, JM6, shows efficacy in animal models of HD and AD. | [4][6] |
| KNS366 | KMO | N/A | N/A | First-in-class inhibitor; successfully completed Phase I clinical trials, demonstrating safety and sustained KMO inhibition in humans. | [12][13] |
| GSK3335065 | KMO | 3 nM (cellular IC50) | N/A | Developed for acute pancreatitis; showed partial KMO inhibition in a first-in-human study. | [14] |
Comparative Analysis
GSK366: GSK366 is a highly potent KMO inhibitor with IC50 values in the low nanomolar range and an estimated true Ki of around 12 pM.[8] Its mechanism is distinct from earlier inhibitors. It stabilizes the enzyme's FAD cofactor in a tilted conformation, which prevents the generation of hydrogen peroxide, a reactive oxygen species that was an undesirable byproduct of some first-generation inhibitors.[9] This, combined with its very slow dissociation from the enzyme (half-life of ~12 hours), suggests a prolonged and efficient mode of action.[8]
First-Generation Inhibitors (e.g., m-NBA, Ro 61-8048): These inhibitors were foundational in validating KMO as a therapeutic target. For instance, m-NBA was shown to increase L-kynurenine and KYNA levels in the brain and blood of rats.[5] However, they often exhibit lower potency and may have less favorable pharmacokinetic properties, such as the poor brain permeability of Ro 61-8048.[4][5] To overcome this, prodrug strategies, such as JM6 for Ro 61-8048, were developed to improve efficacy in CNS disease models.[2][6]
Clinical-Stage Inhibitors (e.g., KNS366, GSK3335065): The advancement of KMO inhibitors into clinical trials is a significant step. KNS366 has demonstrated safety and tolerability in a Phase I study, achieving sustained KMO inhibition in humans over multiple days, a first for this class of drugs.[13] GSK3335065 also entered clinical evaluation, showing evidence of partial KMO inhibition in healthy volunteers.[14] These developments underscore the therapeutic potential of targeting KMO.
Experimental Protocols and Methodologies
The evaluation of KMO inhibitors follows a standardized drug discovery workflow, from initial screening to in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. gladstone.org [gladstone.org]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 12. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive trial results for inflammation drug | Institute for Regeneration and Repair | Institute for Regeneration and Repair [regeneration-repair.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
Validating the Specificity of GSK366: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of a chemical probe is paramount. This guide provides a framework for validating the specificity of GSK366, a potent inhibitor of kynurenine-3-monooxygenase (KMO), by comparing it with other known KMO inhibitors and outlining essential experimental protocols.
GSK366 has emerged as a high-potency inhibitor of KMO, an enzyme of significant interest in neuroscience and immunology due to its role in the kynurenine pathway of tryptophan metabolism.[1][2] This guide presents available data on GSK366's potency and compares it with alternative KMO inhibitors, UPF-648 and Ro-61-8048. Crucially, it also highlights the current lack of publicly available broad-panel off-target screening data for GSK366, underscoring the need for researchers to conduct their own comprehensive specificity analyses.
On-Target Potency: A Head-to-Head Comparison
GSK366 demonstrates nanomolar potency against its primary target, KMO. A detailed comparison of its inhibitory activity with that of other well-characterized KMO inhibitors is essential for selecting the appropriate tool compound for a given experiment.
| Compound | Target | IC50 (Human KMO) | Reference |
| GSK366 | Kynurenine-3-Monooxygenase (KMO) | 2.3 nM | [1] |
| UPF-648 | Kynurenine-3-Monooxygenase (KMO) | 20 nM | [3] |
| Ro-61-8048 | Kynurenine-3-Monooxygenase (KMO) | 37 nM | [3] |
Off-Target Profile: A Critical Data Gap
Recommendation: It is strongly advised that researchers utilizing GSK366 conduct independent, extensive off-target profiling to ensure the observed biological effects are directly attributable to KMO inhibition. This can be achieved through commercially available services that screen compounds against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
Signaling Pathway and Experimental Workflow
To contextualize the action of GSK366, it is important to visualize its place in the kynurenine pathway and the general workflow for assessing inhibitor specificity.
Experimental Protocols
To aid researchers in their validation efforts, detailed methodologies for key experiments are provided below.
Biochemical KMO Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human KMO.
Materials:
-
Recombinant human KMO enzyme
-
GSK366 and comparator compounds (UPF-648, Ro-61-8048)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of GSK366 and comparator compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compounds at various concentrations.
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular KMO Activity Assay
This assay measures the inhibition of KMO in a cellular context by quantifying the levels of its substrate (kynurenine) and product (3-hydroxykynurenine).
Materials:
-
A suitable cell line expressing KMO (e.g., HEK293 cells overexpressing KMO, or a cell line with endogenous KMO expression)
-
Cell culture medium and reagents
-
GSK366 and comparator compounds
-
L-Kynurenine
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK366 or comparator compounds for a specified period.
-
Add L-kynurenine to the cell culture medium.
-
After an incubation period, collect both the cell lysate and the supernatant.
-
Extract the metabolites from the samples.
-
Quantify the concentrations of kynurenine and 3-hydroxykynurenine using a validated LC-MS/MS method.
-
Calculate the ratio of 3-hydroxykynurenine to kynurenine to determine the extent of KMO inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
GSK366
-
PBS and lysis buffer
-
PCR tubes and a thermal cycler
-
Instrumentation for protein detection (e.g., Western blotting apparatus, ELISA reader)
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or GSK366 at a desired concentration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble KMO in the supernatant using a detection method such as Western blotting or an immunoassay.
-
A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of GSK366 compared to the vehicle control.
References
A Comparative Analysis of KMO Inhibitors: GSK366 vs. UPF648
In the landscape of neurodegenerative and inflammatory disease research, the inhibition of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, has emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of two prominent KMO inhibitors, GSK366 and UPF648, for researchers, scientists, and drug development professionals. The comparison is based on their mechanism of action, potency, and available experimental data.
At a Glance: GSK366 vs. UPF648
| Feature | GSK366 | UPF648 |
| Target | Kynurenine 3-monooxygenase (KMO) | Kynurenine 3-monooxygenase (KMO) |
| Human KMO IC50 | 2.3 nM[1][2][3] | 20 nM[3][4][5] |
| Mechanism of Action | Potent KMO inhibitor.[1][2] | Potent KMO inhibitor, binds near the FAD cofactor.[4] |
| Selectivity | Information not readily available in searched results. | Ineffective at blocking Kynurenine Aminotransferase (KAT) activity.[4][6] |
| Key Characteristics | Traps the catalytic flavin in a tilted conformation, potentially avoiding peroxide production.[7] | Perturbs the local active site structure, preventing substrate binding.[4] Known to have poor blood-brain barrier penetration.[5] |
Mechanism of Action and Target Specificity
Both GSK366 and UPF648 are potent inhibitors of Kynurenine 3-monooxygenase (KMO), an enzyme that catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine in the tryptophan catabolic pathway, also known as the kynurenine pathway.[8] Inhibition of KMO is a therapeutic strategy aimed at reducing the production of downstream neurotoxic metabolites, such as quinolinic acid, and shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[8]
GSK366 is a highly potent KMO inhibitor with an IC50 of 2.3 nM for human KMO.[1][2][3] It is described as a "tilting inhibitor" that traps the catalytic flavin in a previously unobserved tilted conformation.[7] This distinct binding mode may contribute to its high affinity and long residence time, and notably, may prevent the production of hydrogen peroxide, a reactive oxygen species that can be generated by some KMO inhibitors.[7]
UPF648 is also a potent KMO inhibitor with a reported IC50 of 20 nM.[3][4][5] Its mechanism involves binding close to the FAD cofactor within the KMO active site.[4] This binding perturbs the local structure of the active site, thereby preventing the productive binding of the natural substrate, L-kynurenine.[4] UPF648 has been shown to be selective for KMO, as it is ineffective at blocking the activity of Kynurenine Aminotransferase (KAT), another key enzyme in the kynurenine pathway.[4][6] However, a significant limitation of UPF648 is its poor penetration of the blood-brain barrier.[5]
The Kynurenine Pathway and KMO Inhibition
The following diagram illustrates the central role of KMO in the kynurenine pathway and the impact of its inhibition by compounds like GSK366 and UPF648.
Caption: Inhibition of KMO by GSK366 and UPF648 blocks the production of 3-hydroxykynurenine.
Experimental Protocols
KMO Inhibition Assay
A common method to determine the inhibitory activity of compounds like GSK366 and UPF648 is a KMO inhibitor screening assay. The following is a generalized protocol based on commercially available kits:
-
Reagent Preparation:
-
Prepare a 1X KMO assay buffer by diluting a 3X stock solution with water.
-
Thaw the recombinant human KMO enzyme on ice and dilute it to the working concentration (e.g., 20 µg/ml) using the 1X KMO Assay Buffer. Keep the diluted enzyme on ice.[9]
-
-
Assay Plate Setup:
-
Add the diluted KMO enzyme to the wells of a 96-well plate.
-
Add the test inhibitor (GSK366 or UPF648) at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[9]
-
-
Reaction Initiation:
-
Prepare a substrate mixture containing NADPH and L-Kynurenine in the 1X KMO Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.[9]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 90 minutes).[9]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of KMO inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Measurement of Kynurenine Pathway Metabolites by LC-MS/MS
To assess the in vitro or in vivo effects of KMO inhibitors on the kynurenine pathway, the levels of various metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
For plasma, cerebrospinal fluid, or brain tissue homogenates, spike the samples with deuterated internal standards.
-
Perform protein precipitation, often using an organic solvent like acetonitrile.
-
Evaporate the supernatant to dryness and reconstitute the residue in a suitable mobile phase.[11]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Detect the metabolites using electrospray ionization in positive multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and internal standard.[11]
-
-
Quantification:
-
Create a calibration curve using standard solutions of the metabolites of known concentrations.
-
Quantify the concentration of each metabolite in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
-
Experimental Workflow: KMO Inhibition Assay
The following diagram outlines the typical workflow for a KMO inhibition screening assay.
Caption: A typical workflow for determining the IC50 of a KMO inhibitor.
Comparative Discussion
Based on the available data, GSK366 appears to be a more potent inhibitor of KMO in vitro compared to UPF648, with an IC50 in the low nanomolar range versus the double-digit nanomolar range for UPF648. The unique "tilting" mechanism of GSK366, which may prevent the formation of hydrogen peroxide, could represent a significant advantage in terms of reducing off-target oxidative stress.
However, more comprehensive data is publicly available for UPF648, particularly regarding its selectivity against KAT and its effects in in vivo models. While UPF648's poor blood-brain barrier penetration is a drawback for treating central nervous system disorders, it could be advantageous for targeting peripheral KMO activity. For GSK366, further information on its selectivity profile across a broader range of enzymes and its pharmacokinetic properties, including brain penetration, is needed for a more complete comparison.
Conclusion
Both GSK366 and UPF648 are valuable research tools for investigating the role of KMO in health and disease. GSK366 stands out for its exceptional potency and potentially safer inhibition mechanism. UPF648, being more extensively characterized in some respects, provides a solid benchmark for KMO inhibition studies. The choice between these inhibitors will depend on the specific research question, the desired potency, and the importance of central versus peripheral KMO inhibition. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these two important KMO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPF-648 - Immunomart [immunomart.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Unveiling the Cellular Impact of GSK366: A Comparative Guide to KMO Inhibition Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of GSK366, a potent KMO inhibitor, in various cancer cell lines. We delve into its mechanism of action, compare its performance with other KMO inhibitors, and provide detailed experimental data and protocols to support further research.
GSK366 is a highly potent inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, with an IC50 of 2.3 nM for the human enzyme.[1][2] The kynurenine pathway is implicated in various pathologies, including cancer, where it can influence tumor growth, metastasis, and immune evasion.[3] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to quinolinic acid, which can have neurotoxic and pro-inflammatory effects. By inhibiting KMO, GSK366 and similar compounds aim to modulate the levels of these metabolites and thereby exert therapeutic effects.
This guide will compare the known effects of GSK366 and other notable KMO inhibitors, such as Ro 61-8048 and UPF-648, across different cancer cell lines, highlighting the nuanced and sometimes contradictory roles of KMO in cancer biology.
Comparative Efficacy of KMO Inhibitors in Cancer Cell Lines
While comprehensive data on the effects of GSK366 across a wide panel of cancer cell lines is still emerging, existing studies on various KMO inhibitors provide valuable insights into their potential anti-cancer activities. The following tables summarize the available quantitative data.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | Observed Effect | Reference |
| GSK366 | Human KMO | 2.3 nM | - | Potent enzyme inhibition | [1][2] |
| Ro 61-8048 | KMO | 37 nM | Glioblastoma (U87, T98G, U138) | Dose-dependent decrease in cell proliferation. | [4][5] |
| UPF-648 | KMO | 40 nM | Colorectal Cancer Cells | Reduction in sphere-formation and invasiveness. | [2][5] |
Note: A significant finding in Triple-Negative Breast Cancer (TNBC) is that while KMO is overexpressed and promotes cancer aggressiveness, its enzymatic inhibition by chemical compounds did not impair its oncogenic potential.[3] This suggests a non-enzymatic role for KMO in this specific cancer context, a critical consideration for therapeutic strategies targeting KMO.
Signaling Pathways and Experimental Workflows
To understand the context of GSK366's action, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the In Vitro and In Vivo Effects of GSK366, a Potent KMO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and the anticipated in vivo effects of GSK366, a potent inhibitor of kynurenine-3-monooxygenase (KMO). Due to the limited availability of public in vivo data for GSK366, this guide supplements the established in vitro profile with expected in vivo outcomes based on its mechanism of action and findings from other KMO inhibitors.
Executive Summary
GSK366 is a highly potent, small molecule inhibitor of KMO, a critical enzyme in the tryptophan metabolism pathway. In vitro studies have demonstrated its exceptional affinity and prolonged residence time on the enzyme. By inhibiting KMO, GSK366 effectively modulates the kynurenine pathway, reducing the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and redirecting the pathway towards the formation of the neuroprotective metabolite kynurenic acid (KYNA). While specific in vivo efficacy and pharmacokinetic data for GSK366 are not publicly available, its potent in vitro profile suggests it is a promising candidate for therapeutic intervention in conditions associated with kynurenine pathway dysregulation, such as neurodegenerative diseases and acute pancreatitis.
Data Presentation: In Vitro vs. In Vivo Performance
In Vitro Activity of GSK366
The following table summarizes the key quantitative data from in vitro studies of GSK366.
| Parameter | Value | Species/Enzyme | Notes |
| IC50 | 2.3 nM | Human KMO | Demonstrates high potency against the human enzyme.[1][2][3][4] |
| IC50 | 0.7 nM | P. fluorescens KMO | Often used as a surrogate for initial inhibitor screening.[1][4] |
| Inhibition Type | Type II | - | Traps the catalytic flavin in a tilted conformation, leading to high affinity.[5] |
| Dissociation Half-life | ~12 hours | - | Indicates a long residence time on the target enzyme.[4] |
| Peroxide Production | No | - | A favorable safety profile compared to some other KMO inhibitors.[5] |
| Putative Ki | ~12 pM | - | Suggests extremely tight binding to the enzyme.[4] |
Anticipated In Vivo Effects of GSK366
The following table outlines the expected in vivo endpoints and effects of GSK366 based on its mechanism of action and data from other KMO inhibitors. Note: This is an illustrative table as specific in vivo data for GSK366 is not publicly available.
| Parameter | Expected Outcome | Animal Model | Rationale/Supporting Evidence from other KMO inhibitors |
| Plasma Kynurenine | Increased | Rodent models | Inhibition of KMO leads to the accumulation of its substrate. |
| Plasma 3-Hydroxykynurenine (3-HK) | Decreased | Rodent models | Direct consequence of KMO inhibition. |
| Plasma Kynurenic Acid (KYNA) | Increased | Rodent models | Shifting of the kynurenine pathway towards KYNA production. |
| Brain Kynurenic Acid (KYNA) | Increased | Rodent models of neurodegeneration | Peripheral KMO inhibition can lead to increased brain KYNA. |
| Neuroprotection | Amelioration of neuronal damage | Mouse models of Huntington's or Alzheimer's disease | Reduction of neurotoxic 3-HK and increase in neuroprotective KYNA. |
| Anti-inflammatory Effects | Reduction in inflammatory markers | Rat model of acute pancreatitis | KMO inhibition has shown benefits in models of inflammatory conditions. |
Experimental Protocols
In Vitro KMO Inhibition Assay
A common method to determine the IC50 of a KMO inhibitor is a biochemical assay that measures the consumption of a cofactor, such as NADPH.
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., phosphate buffer with appropriate pH and additives)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
GSK366 (test inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a stock solution of GSK366 in DMSO.
-
Perform serial dilutions of the GSK366 stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add the KMO assay buffer to each well.
-
Add the diluted GSK366 solutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant human KMO enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm. The decrease in absorbance is proportional to the consumption of NADPH and thus, the activity of the KMO enzyme.
-
Calculate the percentage of inhibition for each GSK366 concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the GSK366 concentration and fit the data to a dose-response curve to determine the IC50 value.
General In Vivo Evaluation of a KMO Inhibitor in a Neurodegenerative Disease Model
This protocol describes a general workflow for assessing the efficacy of a KMO inhibitor in a transgenic mouse model of a neurodegenerative disease, such as Huntington's disease.
Animal Model:
-
Transgenic mice expressing a mutant form of the huntingtin protein (e.g., R6/2 mice).
-
Wild-type littermates as controls.
Experimental Design:
-
Animals are randomly assigned to treatment groups: vehicle control and one or more doses of the KMO inhibitor (e.g., GSK366).
-
The inhibitor is administered chronically via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting at a presymptomatic or early symptomatic stage.
-
Behavioral assessments are performed at regular intervals to evaluate motor function, cognitive deficits, and psychiatric-like symptoms.
-
At the end of the study, animals are euthanized, and brain and plasma samples are collected for analysis.
Outcome Measures:
-
Pharmacokinetics: Measurement of drug concentration in plasma and brain tissue over time to determine parameters like Cmax, Tmax, and AUC.
-
Pharmacodynamics: Quantification of kynurenine pathway metabolites (kynurenine, 3-HK, KYNA) in plasma and brain tissue using techniques like LC-MS/MS to confirm target engagement.
-
Efficacy:
-
Behavioral tests: Rotarod test for motor coordination, open field test for locomotor activity, and Y-maze for cognitive function.
-
Histopathology: Immunohistochemical analysis of brain sections to assess neuronal loss, protein aggregation, and neuroinflammation (e.g., microglial activation).
-
Signaling Pathways and Experimental Workflows
Kynurenine Pathway and the Impact of GSK366
The following diagram illustrates the kynurenine pathway of tryptophan metabolism and the point of intervention for GSK366.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
GSK366: A Critical Evaluation as a Chemical Probe for Kynurenine 3-Monooxygenase
For researchers, scientists, and drug development professionals, the selection of a high-quality chemical probe is paramount for the robust interrogation of biological systems. This guide provides a comprehensive validation of GSK366 as a chemical probe for Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway implicated in neurodegenerative diseases and cancer. We objectively compare its performance with alternative KMO inhibitors, presenting supporting experimental data and detailed protocols to aid in the critical evaluation and application of these research tools.
Executive Summary
GSK366 is a highly potent inhibitor of human Kynurenine 3-Monooxygenase (KMO) with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3][4] Its unique mechanism of action, involving the stabilization of a tilted flavin conformation, leads to a long residence time on the target and avoids the production of reactive oxygen species, a notable side effect of some other KMO inhibitors.[5] However, a comprehensive public selectivity profile of GSK366 against a broad range of protein kinases and other off-targets is not currently available, representing a significant limitation in its validation as a truly selective chemical probe. This guide presents the available data for GSK366 and compares it to other known KMO inhibitors, UPF-648 and Ro 61-8048, to facilitate an informed decision on its use in experimental settings.
Data Presentation
Table 1: In Vitro Potency of KMO Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Species | Reference(s) |
| GSK366 | KMO | 2.3 | N/A | Human | [1][2][3][4] |
| P. fluorescens KMO | 0.7 | N/A | Pseudomonas fluorescens | [1][2][3][4] | |
| UPF-648 | KMO | 20 | N/A | Not Specified | [6][7] |
| Ro 61-8048 | KMO | 37 | 4.8 | Not Specified | [2][8] |
N/A: Not Available
Comparative Analysis
GSK366 stands out as the most potent inhibitor of human KMO among the compared compounds, with an IC50 value approximately 9-fold lower than that of UPF-648 and 16-fold lower than Ro 61-8048.[1][2][3][4][6][7][8] This high potency is a desirable characteristic for a chemical probe as it allows for the use of lower concentrations in cellular and in vivo experiments, potentially minimizing off-target effects.
A key advantage of GSK366 is its differentiated mechanism of inhibition. Unlike classical competitive inhibitors, GSK366 traps the catalytic flavin in a tilted conformation, which results in a prolonged inhibitor residence time.[5] This "slow-off" kinetic profile can be advantageous for achieving sustained target inhibition in biological systems. Furthermore, this mechanism of action prevents the uncoupling of the KMO catalytic cycle that can lead to the production of hydrogen peroxide, a confounding factor in cellular assays.[5]
Experimental Protocols
Biochemical KMO Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of inhibitors against recombinant human KMO by monitoring the consumption of the cofactor NADPH.
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol)
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., GSK366) dissolved in DMSO
-
384-well, UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range for GSK366 would be from 1 µM down to the picomolar range.
-
In the wells of the microplate, add 2 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 20 µL of KMO enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate/cofactor mix containing L-kynurenine and NADPH (pre-diluted in assay buffer). Final concentrations in a 42 µL reaction volume could be, for example, 10 µM L-kynurenine and 50 µM NADPH.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader. The rate of NADPH consumption is proportional to KMO activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Note: The optimal concentrations of enzyme, substrate, and cofactor, as well as the incubation times, should be determined empirically for each specific experimental setup.
Mandatory Visualizations
Caption: The Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
Caption: Workflow for determining the IC50 of a KMO inhibitor.
Conclusion and Recommendations
GSK366 is a highly potent and promising inhibitor of KMO with a differentiated mechanism of action that offers advantages over other inhibitors. Its low nanomolar potency makes it a valuable tool for studying KMO biology. However, the absence of a comprehensive, publicly available selectivity profile is a major caveat for its classification as a bona fide chemical probe.
Recommendations for Researchers:
-
When using GSK366, it is crucial to include appropriate controls to account for potential off-target effects. This could involve using structurally distinct KMO inhibitors (orthogonal controls) or utilizing genetic knockdown/knockout of KMO to confirm that the observed phenotype is on-target.
-
Researchers are encouraged to perform their own selectivity profiling of GSK366 against targets relevant to their specific biological system of interest.
-
For studies where absolute certainty of target engagement is required, a cellular thermal shift assay (CETSA) could be employed to demonstrate direct binding of GSK366 to KMO in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Product Solutions [discoverx.com]
- 6. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Head-to-Head Comparison of KMO Inhibitors: GSK 366 vs. Ro 61-8048
In the landscape of neurodegenerative and inflammatory disease research, the inhibition of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, has emerged as a promising therapeutic strategy. By modulating the kynurenine pathway, KMO inhibitors can decrease the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and shift the pathway towards the formation of the neuroprotective kynurenic acid (KYNA). This guide provides a detailed, data-driven comparison of two prominent KMO inhibitors: GSK 366 and Ro 61-8048, intended for researchers, scientists, and drug development professionals.
Molecular Profile and Potency
Both this compound and Ro 61-8048 are potent inhibitors of KMO, but they exhibit differences in their inhibitory concentrations. This compound has demonstrated picomolar to low nanomolar potency against both human and P. fluorescens KMO.[1][2][3] In contrast, Ro 61-8048 shows potent inhibition in the nanomolar range.[4][5][6][7]
| Compound | Target | IC50 (Human KMO) | IC50 (Pf-KMO) | Ki |
| This compound | Kynurenine-3-monooxygenase (KMO) | 2.3 nM[1][2][3] | 0.7 nM[1][2] | Not Reported |
| Ro 61-8048 | Kynurenine-3-monooxygenase (KMO) | 37 nM[4][5][6][7] | Not Reported | 4.8 nM[5][7] |
Table 1: Comparative in vitro potency of this compound and Ro 61-8048 against Kynurenine-3-monooxygenase (KMO).
Mechanism of Action
Both compounds act by inhibiting the KMO enzyme, which catalyzes the conversion of kynurenine to 3-hydroxykynurenine.[8] However, their binding mechanisms may differ. This compound is described as a Type II inhibitor that traps the catalytic flavin in a tilted conformation, which is a previously unobserved binding mode. This unique mechanism is associated with increased residence times and a lack of peroxide production, a side effect observed with some other KMO inhibitors.[9] Ro 61-8048 is a competitive inhibitor of KMO.[7] Its binding disrupts the enzyme's catalytic cycle by inducing conformational changes that hinder substrate access.[8]
By inhibiting KMO, both molecules redirect the kynurenine pathway towards the production of kynurenic acid (KYNA), an antagonist of the glycine site of NMDA receptors and α7-nicotinic acetylcholine receptors.[7][10][11] This shift from the neurotoxic arm (producing 3-HK and quinolinic acid) to the neuroprotective arm (producing KYNA) is the primary therapeutic mechanism.[8][10]
In Vivo Efficacy and Applications
Ro 61-8048 has been extensively studied in various preclinical models, demonstrating a range of therapeutic effects. It is brain penetrant and has shown antidystonic, anticonvulsant, and neuroprotective activities.[7] It has also been found to reduce nicotine self-administration and prevent post-operative brain edema.[11] In animal models of epilepsy, Ro 61-8048 effectively reduces seizures and alleviates comorbid depressive-like behaviors.[10] Furthermore, it has shown efficacy in reducing L-DOPA-induced dyskinesia in animal models of Parkinson's disease and decreasing central nervous system inflammation in a model of human African trypanosomiasis.[12]
While specific in vivo efficacy data for this compound is less detailed in the provided search results, its high potency suggests it is a valuable tool for studying the therapeutic effects of KMO inhibition.[3]
Experimental Protocols
KMO Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against KMO.
Methodology:
-
Recombinant human KMO enzyme is used.
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the KMO enzyme, the substrate L-kynurenine, and the cofactor NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Test compounds (this compound or Ro 61-8048) are added at varying concentrations.
-
The reaction is initiated by the addition of the substrate or enzyme.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This is a generalized protocol based on standard enzyme inhibition assays. Specific details may vary between laboratories.
In Vivo Microdialysis for Kynurenic Acid Measurement
Objective: To assess the in vivo effect of KMO inhibitors on brain levels of kynurenic acid.
Methodology:
-
Animal models (e.g., rats, mice) are surgically implanted with a microdialysis probe in the brain region of interest (e.g., striatum, hippocampus).
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals before and after the administration of the test compound (e.g., Ro 61-8048).
-
The concentration of kynurenic acid in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
The change in extracellular kynurenic acid levels following treatment provides a measure of in vivo target engagement and pharmacodynamic effect.
Visualizing the Kynurenine Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ro 61-8048 | Hydroxylase | TargetMol [targetmol.com]
- 7. Ro 61-8048 | Hydroxylase Inhibitors: R&D Systems [rndsystems.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ro 61-8048 - LKT Labs [lktlabs.com]
Independent Verification of GSK366's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of GSK366 against Kynurenine-3-monooxygenase (KMO) with other known inhibitors. The information presented is collated from various independent studies to offer a comprehensive overview for research and drug development purposes.
GSK366: A Potent KMO Inhibitor
GSK366 is a highly potent inhibitor of Kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine. This pathway is implicated in various physiological and pathological processes, making KMO an attractive therapeutic target for neurodegenerative diseases, inflammatory disorders, and cancer.[1][3][4]
The mechanism of action for GSK366 involves trapping the catalytic flavin in a tilted conformation, leading to a high-affinity binding and a long residence time. A notable advantage of GSK366 is that it does not promote the production of cytotoxic hydrogen peroxide, a side effect observed with some earlier classes of KMO inhibitors.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of GSK366 and other notable KMO inhibitors. It is important to note that the IC50 values presented are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Reference(s) |
| GSK366 | Human KMO | 2.3 | [2][5] |
| P. fluorescens KMO | 0.7 | [2] | |
| UPF-648 | Recombinant Human KMO | 20 | [5] |
| Rat KMO | 40 | [6] | |
| Ro 61-8048 | Rat Kidney Mitochondria | 37 | [6] |
| m-Nitrobenzoylalanine (m-NBA) | Rat Tissues | 900 | [6] |
| GSK180 | Recombinant Human KMO | 6 | [6] |
| CHDI-340246 | Human KMO | 0.5 | [6] |
| FCE28333A | Rat Brain Tissue | 200 | [6] |
| 3′-Hydroxy-alpha-naphthoflavone | KMO | 15,850 | [5] |
| 3′-Hydroxy-ss-naphthoflavone | KMO | 18,710 | [5] |
| Genkwanin | KMO | 21,610 | [5] |
| Apigenin | KMO | 24,140 | [5] |
Experimental Protocols
The inhibitory activity of compounds against KMO is typically determined using in vitro enzyme assays. Below are outlines of common methodologies.
Recombinant Human KMO Inhibition Assay (Spectrophotometric)
This assay measures the decrease in the concentration of the NADPH cofactor, which is consumed during the KMO-catalyzed reaction. The change in absorbance is monitored at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., GSK366)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-kynurenine, and NADPH in each well of the microplate.
-
Add the test inhibitor at various concentrations to the respective wells. A control with no inhibitor is also included.
-
Initiate the reaction by adding the recombinant human KMO enzyme to each well.
-
Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
The rate of NADPH consumption is calculated from the decrease in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
HPLC-Based KMO Inhibition Assay
This method directly measures the formation of the reaction product, 3-hydroxykynurenine (3-HK), using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or UV detection.
Materials:
-
KMO enzyme source (recombinant or from tissue homogenates)
-
L-Kynurenine
-
NADPH
-
Test inhibitor
-
Reaction buffer
-
Perchloric acid (to stop the reaction)
-
HPLC system with a C18 column
-
Electrochemical or UV detector
Procedure:
-
Incubate the KMO enzyme with L-kynurenine, NADPH, and the test inhibitor at various concentrations in the reaction buffer at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Separate the reaction components on the C18 column using an appropriate mobile phase.
-
Detect and quantify the 3-hydroxykynurenine peak using an electrochemical detector (at an oxidation potential of +0.6 V) or a UV detector.[7][8]
-
Calculate the amount of 3-HK produced in each reaction.
-
Determine the percentage of inhibition and calculate the IC50 value as described above.
Visualizations
Kynurenine Pathway and Point of Inhibition
The following diagram illustrates the kynurenine pathway of tryptophan metabolism, highlighting the central role of KMO and the point of inhibition by GSK366 and other KMO inhibitors.
Caption: The Kynurenine Pathway and the inhibitory action of GSK366 on KMO.
Experimental Workflow for KMO Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory activity of a compound against KMO.
Caption: General workflow for a KMO inhibition assay.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 3-hydroxykynurenine in brain by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GSK 366
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for the handling of GSK 366, a potent kynurenine-3-monooxygenase (KMO) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
This compound is a potent chemical probe and requires careful handling to minimize exposure and ensure a safe laboratory environment. The following information summarizes the necessary personal protective equipment (PPE), operational procedures for preparing a stock solution, and disposal guidelines.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound in solid and solution forms.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Handling Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | N95 or higher rated respirator if not handled in a fume hood | Lab Coat |
| Preparing Stock Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Not generally required if in a fume hood | Lab Coat |
| Handling Dilute Solutions | Standard Laboratory Bench | Nitrile Gloves | Safety Glasses | Not generally required | Lab Coat |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound. This procedure should be performed in a designated area within a chemical fume hood.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Appropriate vials and caps
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE as outlined in the table above for handling the solid compound. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a suitable vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. Record the exact weight.
-
Solvent Addition: In the fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired molar concentration.
-
Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be required for some compounds, but consult the manufacturer's data sheet for stability information.[1]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[1]
Safe Handling and Disposal Plan
Operational Plan:
-
Designated Area: All work with solid this compound and concentrated stock solutions should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.
-
Spill Response: In the event of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency procedures.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
-
Disposal Plan:
All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow: Preparing a this compound Stock Solution
The following diagram illustrates the key steps and safety precautions for preparing a stock solution of this compound.
Caption: Safe workflow for preparing a this compound stock solution.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
